molecular formula C12H14N2 B15167136 2-Amino-8-ethyl-3-methylquinoline CAS No. 203506-26-7

2-Amino-8-ethyl-3-methylquinoline

Numéro de catalogue: B15167136
Numéro CAS: 203506-26-7
Poids moléculaire: 186.25 g/mol
Clé InChI: FHXDPYQDWKPWSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Amino-8-ethyl-3-methylquinoline is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-8-ethyl-3-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-8-ethyl-3-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

203506-26-7

Formule moléculaire

C12H14N2

Poids moléculaire

186.25 g/mol

Nom IUPAC

8-ethyl-3-methylquinolin-2-amine

InChI

InChI=1S/C12H14N2/c1-3-9-5-4-6-10-7-8(2)12(13)14-11(9)10/h4-7H,3H2,1-2H3,(H2,13,14)

Clé InChI

FHXDPYQDWKPWSA-UHFFFAOYSA-N

SMILES canonique

CCC1=CC=CC2=C1N=C(C(=C2)C)N

Origine du produit

United States
Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties and Pharmacological Profiling of 2-Amino-8-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents[1]. Among its functionalized derivatives, 2-Amino-8-ethyl-3-methylquinoline (and its hydrochloride salt) has emerged as a highly versatile compound with a broad spectrum of pharmacological activities, particularly in oncology and infectious disease research[2]. The unique substitution pattern—an amino group at the C2 position, a methyl group at C3, and an ethyl group at C8—imparts distinct physicochemical properties that optimize its interaction with biological targets such as receptor tyrosine kinases (RTKs) and the PI3K/Akt/mTOR signaling pathway[1][3].

This whitepaper synthesizes the physicochemical characteristics, synthetic methodologies, and mechanistic pharmacology of 2-Amino-8-ethyl-3-methylquinoline, providing field-proven protocols to ensure rigorous, self-validating experimental workflows.

Physicochemical Properties & Structural Uniqueness

The pharmacological efficacy of 2-Amino-8-ethyl-3-methylquinoline is intrinsically linked to its structural configuration. The quinoline backbone provides a rigid, planar aromatic system capable of


 stacking interactions with target proteins or nucleic acids[1][2].
  • C2-Amino Group: Acts as a critical hydrogen bond donor and acceptor. In kinase inhibition, this moiety frequently mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region[3].

  • C3-Methyl & C8-Ethyl Groups: These alkyl substituents increase the overall lipophilicity of the molecule, enhancing cellular membrane permeability. Furthermore, the steric bulk of the C8-ethyl group dictates the molecule's rotational conformation within tight receptor binding pockets, increasing target selectivity compared to unsubstituted quinolines[2].

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
CAS Number 203506-26-7[4]1170438-56-8[2]
Molecular Formula

[5]

[2]
Molecular Weight 186.25 g/mol [5]222.71 g/mol [2]
IUPAC Name 8-ethyl-3-methylquinolin-2-amine8-ethyl-3-methylquinolin-2-amine; hydrochloride[2]
Solubility Soluble in organic solvents (DMSO, EtOH)Soluble in aqueous buffers, DMSO[2]
Primary Application Chemical probe, organic synthesisProteomics, biological assays, oncology[2]

Synthetic Methodology

The synthesis of 2-Amino-8-ethyl-3-methylquinoline relies on classical heterocyclic construction techniques, most notably the Friedländer annulation[3]. This multi-step organic reaction ensures high regioselectivity.

Reaction Causality & Design

Starting from an appropriately substituted aniline derivative (e.g., 2-amino-3-ethylbenzaldehyde), the quinoline core is formed through a base- or acid-catalyzed cyclization with an


-methylene carbonyl compound[3][6]. The choice of catalyst (e.g., p-toluenesulfonic acid) drives the dehydration step, pushing the equilibrium toward the thermodynamically stable aromatic quinoline system. The final conversion to the hydrochloride salt improves aqueous solubility, a critical factor for in vitro and in vivo bioavailability[2].

Synthesis N1 Aniline Derivative (Precursor) N2 Cyclization Reaction (Friedländer Annulation) N1->N2 N3 Quinoline Core Formation N2->N3 N4 Alkylation (Ethyl & Methyl Groups) N3->N4 N5 2-Amino-8-ethyl-3-methylquinoline (Free Base) N4->N5 N6 HCl Treatment (Salt Formation) N5->N6 N7 2-Amino-8-ethyl-3-methylquinoline HCl (Final Product) N6->N7

Multi-step synthesis workflow of 2-Amino-8-ethyl-3-methylquinoline HCl.

Pharmacological Profile & Mechanism of Action

Research indicates that 2-Amino-8-ethyl-3-methylquinoline exhibits potent antitumor and antimicrobial properties[2]. The structural similarity to other biologically active 2-aminoquinolines suggests it functions primarily through kinase inhibition and apoptosis induction[1][3].

Antitumor Mechanisms

A primary mode of anticancer action for 2-aminoquinoline derivatives is the inhibition of Receptor Tyrosine Kinases (RTKs) such as EGFR and HER-2[1]. By blocking these upstream receptors, the compound disrupts the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various malignancies[3]. Inhibition of PI3K prevents the downstream phosphorylation of Akt (Protein Kinase B) and the subsequent activation of mTOR. This cascade collapse leads to cell cycle arrest (typically at the S phase) and triggers apoptosis via the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately activating executioner caspases[1][7].

MOA Drug 2-Amino-8-ethyl-3-methylquinoline RTK Receptor Tyrosine Kinases (EGFR / HER-2) Drug->RTK Inhibits PI3K PI3K Drug->PI3K Inhibits Apoptosis Apoptosis Induction (Caspase Activation) Drug->Apoptosis Triggers RTK->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Tumor Cell Proliferation mTOR->Proliferation Promotes

Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminoquinoline derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls and causality checks to prevent false positives during drug screening.

Protocol A: In Vitro Kinase Inhibition Assay (PI3K/Akt)

Purpose: To quantify the


 of 2-Amino-8-ethyl-3-methylquinoline against PI3K.
Causality Principle:  Using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay ensures high sensitivity. A known PI3K inhibitor (e.g., Wortmannin or standard quinoline derivatives) must be used as a positive control to validate the dynamic range of the assay[3].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-Amino-8-ethyl-3-methylquinoline HCl in 100% DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in assay buffer to generate a 10-point concentration curve. Self-Validation: Maintain final DMSO concentration at

    
     across all wells to prevent solvent-induced enzyme denaturation.
    
  • Enzyme Incubation: Add 5 nM of recombinant PI3K enzyme to a 384-well microplate. Add the diluted compound and incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 10

    
     ATP and 
    
    
    
    substrate to initiate the kinase reaction. Incubate for 60 minutes at
    
    
    .
  • Detection: Add the TR-FRET detection mixture (containing europium-labeled antibodies and streptavidin-APC). Incubate for 30 minutes in the dark.

  • Data Acquisition & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).

    • Quality Control: Calculate the Z'-factor using the DMSO vehicle (negative control) and Wortmannin (positive control). A Z'-factor

      
       validates the assay's robustness.
      
Protocol B: Cell Viability & Apoptosis Assessment

Purpose: To evaluate the cytostatic and cytotoxic effects on human cancer cell lines (e.g., MCF-7 or PC-3)[1][7][8].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells at a density of

    
     cells/well in a 96-well plate. Incubate overnight at 
    
    
    
    with 5%
    
    
    to allow for cellular adherence.
  • Treatment: Treat cells with varying concentrations of the compound (0.1

    
     to 100 
    
    
    
    ) for 48 hours. Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability and a known apoptotic inducer (e.g., Staurosporine) to validate the detection reagents.
  • Viability Readout (MTT Assay): Add 20

    
     of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The reduction of MTT to formazan by mitochondrial dehydrogenases is directly proportional to the number of living cells. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
    
  • Apoptosis Confirmation (Flow Cytometry): To prove that cell death is apoptotic (not necrotic), harvest a parallel set of treated cells. Stain with Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (PI, marks loss of membrane integrity). Analyze via flow cytometry to differentiate between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+)[1].

References

  • Buy 2-Amino-8-ethyl-3-methylquinoline hydrochloride | 1170438-56-8 - Smolecule. Smolecule.
  • Page 00291 (Chemical): 2-AMINO-8-ETHYL-3-METHYLQUINOLINE. AdvTechInd.
  • 2-Amino-8-ethyl-3-methylquinoline - CAS号203506-26-7 - 摩熵化学. MolAid.
  • Buy 2-Amino-8-ethyl-3-methylquinoline hydrochloride Synthesis Methods. Smolecule.
  • 2-Aminoquinoline: A Technical Guide for Researchers. Benchchem.
  • The Pharmacological Profile of 2-Aminoquinoline Compounds: A Technical Guide. Benchchem.
  • 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity.
  • Absorption, distribution, metabolism and excretion (ADME)

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Solubility and stability of 2-Amino-8-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-8-ethyl-3-methylquinoline

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-Amino-8-ethyl-3-methylquinoline, a substituted aminoquinoline of interest in pharmaceutical research and development. As the quinoline scaffold is a privileged structure in drug discovery, a thorough understanding of the physicochemical properties of its derivatives is paramount for advancing lead candidates.[1] This document, intended for researchers, scientists, and drug development professionals, details the predicted physicochemical properties and outlines robust, field-proven experimental protocols for determining aqueous and organic solubility, as well as for assessing the compound's stability under various stress conditions as mandated by ICH guidelines.[2] Methodologies are presented with a focus on the underlying scientific principles, ensuring the generation of reliable and reproducible data critical for formulation development, toxicity studies, and shelf-life prediction.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is contingent upon a detailed understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Solubility directly influences a compound's bioavailability and dictates the potential routes of administration, while stability determines its shelf-life, storage requirements, and degradation profile.

2-Amino-8-ethyl-3-methylquinoline belongs to the 2-aminoquinoline class of compounds, which are renowned for their diverse and potent biological activities, including potential applications as kinase inhibitors and anti-inflammatory agents.[1][3] However, the introduction of hydrophobic ethyl and methyl groups onto the quinoline core, while potentially enhancing target affinity, can significantly impact aqueous solubility. Furthermore, the amino group, a common feature in this class, can be susceptible to oxidative and pH-dependent degradation.[4] Therefore, a proactive and systematic evaluation of these parameters is not merely a characterization exercise but a foundational pillar of a successful drug development program. This guide provides the theoretical basis and practical methodologies to comprehensively profile this promising compound.

Physicochemical Properties of 2-Amino-8-ethyl-3-methylquinoline

A precise understanding of the intrinsic properties of a molecule is essential for predicting its behavior in various environments. While experimental data for 2-Amino-8-ethyl-3-methylquinoline is not widely available, its key physicochemical properties can be predicted based on its structure. These predictions serve as an invaluable starting point for experimental design.

Table 1: Predicted Physicochemical Properties of 2-Amino-8-ethyl-3-methylquinoline

PropertyPredicted ValueRationale / Source
Molecular Formula C₁₂H₁₄N₂Based on chemical structure.
Molecular Weight 186.26 g/mol Calculated from the molecular formula.
XLogP3 ~2.9 - 3.5Estimated based on similar structures like 2-Ethyl-3-methylquinoxaline, indicating moderate lipophilicity.[5]
Predicted pKa ~4.5 - 5.5The amino group at the 2-position is expected to be basic. This prediction is based on related aminoquinoline structures.[6]
Hydrogen Bond Donors 1 (from the -NH₂ group)Structural analysis.
Hydrogen Bond Acceptors 2 (from the two nitrogen atoms)Structural analysis.

Solubility Assessment: A Foundational Parameter

Solubility is the measure of a compound's ability to dissolve in a solvent to form a homogeneous solution. For drug development, aqueous solubility is a primary determinant of oral bioavailability, while solubility in organic solvents is crucial for purification, formulation, and analytical method development.

Theoretical Solubility Profile

The structure of 2-Amino-8-ethyl-3-methylquinoline—featuring a largely non-polar aromatic quinoline core with ethyl and methyl substituents, and a polar amino group—suggests a nuanced solubility profile.

Table 2: Predicted Qualitative Solubility of 2-Amino-8-ethyl-3-methylquinoline

Solvent TypeExamplesPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow in water; Moderate in alcoholsThe non-polar quinoline backbone and alkyl groups limit aqueous solubility. The amino group can form hydrogen bonds with protic solvents, and solubility in water is expected to increase under acidic conditions (pH < pKa) due to the formation of a more soluble salt.[4][7]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents effectively solvate both the polar amino group and the non-polar aromatic core, leading to favorable interactions.[7]
Non-Polar Toluene, HexaneLow to Moderate While the non-polar core interacts well with these solvents, the polar amino group is poorly solvated, limiting overall solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.

Objective: To determine the equilibrium solubility of 2-Amino-8-ethyl-3-methylquinoline in various solvents at a controlled temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Amino-8-ethyl-3-methylquinoline to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is critical to confirm that a saturated solution has been achieved.[7]

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

    • Agitate the mixture for a minimum of 48 hours. A longer duration (up to 72 hours) may be necessary to ensure equilibrium is reached, which can be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and observing no significant change in concentration.[7]

  • Sample Separation:

    • Allow the vials to stand undisturbed at the controlled temperature for at least 1 hour to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all undissolved particles. This step is crucial to prevent artificially high concentration readings.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection.[8]

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate to ensure statistical validity.

Data Visualization: Solubility Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Add excess solid compound to solvent in a vial prep2 Seal vial prep1->prep2 equil1 Agitate in shaker at constant temperature (e.g., 25°C, 48-72h) prep2->equil1 sep1 Let solids settle equil1->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by validated HPLC-UV method quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 result result quant3->result Report Solubility (mg/mL) G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution (Compound in 50:50 ACN:H₂O) acid Acidic 0.1 M HCl, 60°C base Basic 0.1 M NaOH, 60°C oxid Oxidative 3% H₂O₂, RT therm Thermal 80°C (Solid & Soln) photo Photolytic ICH Q1B Light Box control Control (Protected from stress) process Neutralize Acid/Base Samples acid->process base->process hplc Analyze all samples by Stability-Indicating HPLC-PDA oxid->hplc therm->hplc photo->hplc control->hplc process->hplc data Quantify Parent Compound (% Assay) Identify Degradation Peaks hplc->data result result data->result Identify Degradation Pathways Assess Intrinsic Stability

Caption: Experimental Workflow for a Forced Degradation Study.

Conclusion: A Roadmap for Development

The systematic evaluation of solubility and stability outlined in this guide provides a robust roadmap for advancing 2-Amino-8-ethyl-3-methylquinoline through the preclinical development pipeline. The predictive analysis and detailed experimental protocols enable researchers to generate the critical data needed to understand the compound's liabilities, design appropriate formulations, establish suitable storage conditions, and develop validated analytical methods. By addressing these fundamental physicochemical challenges early and methodically, development teams can de-risk their programs and accelerate the progression of this promising molecule towards clinical evaluation.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). BenchChem.
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2022). Mini-Reviews in Organic Chemistry.
  • An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives. (n.d.). BenchChem.
  • Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives. (n.d.). BenchChem.
  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). Arkivoc.
  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. (n.d.). BenchChem.
  • Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Guide. (n.d.). BenchChem.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn.
  • Physicochemical properties of 2-Amino-4-hydroxy-8-methylquinoline. (n.d.). BenchChem.
  • 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. (2004). PubMed.
  • Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. (2006). PubMed.
  • 2-Ethyl-3-methylquinoxaline. (n.d.). PubChem.
  • Improving the stability of Cinnolin-8-amine in solution. (n.d.). BenchChem.
  • Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 2-[cyano(methyl)amino]acetate. (n.d.). BenchChem.

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Predictive Pharmacology of 2-Amino-8-ethyl-3-methylquinoline: A Strategic Scaffold for MTA-Cooperative PRMT5 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Predicted Biological Activity of 2-Amino-8-ethyl-3-methylquinoline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The compound 2-Amino-8-ethyl-3-methylquinoline represents a highly specific functionalization of the 2-aminoquinoline privileged scaffold. While quinolines have historically been explored for antimalarial and broad-spectrum antimicrobial activity, recent breakthroughs in precision oncology have repositioned the 2-amino-3-methylquinoline core as a critical pharmacophore for MTA-cooperative PRMT5 inhibitors .

This guide analyzes the predicted biological activity of this specific trisubstituted analog. By synthesizing Structure-Activity Relationship (SAR) data from clinical candidates (e.g., AM-9747, MRTX1719), we predict that the 3-methyl group acts as a "molecular wedge" essential for ternary complex formation in MTAP-deleted cancers, while the 8-ethyl substitution likely modulates lipophilicity and solvent-front interactions, offering a unique vector for optimizing pharmacokinetic profiles.

Chemical Profile & Structural Logic[1]

The Pharmacophore

The molecule consists of three distinct functional domains, each serving a predicted pharmacological role:

DomainChemical FeaturePredicted Biological Function
Core Quinoline Ring

-

stacking with aromatic residues (e.g., Phe327, Trp579 in PRMT5).[1]
Warhead 2-Amino Group (

)
Primary hydrogen bond donor; anchors the molecule to Glu444/Glu435.
The Wedge 3-Methyl Group (

)
Critical Selectivity Filter. Engages in hydrophobic contact with the sulfur atom of MTA (Methylthioadenosine).
Modulator 8-Ethyl Group (

)
Steric/Lipophilic modulator. Predicted to influence metabolic stability and cell permeability (LogP adjustment).
Druglikeness (Lipinski's Rule of 5 Analysis)
  • MW: ~186.25 g/mol (Fragment-like, high ligand efficiency potential).

  • H-Bond Donors: 1 (Amino group).

  • H-Bond Acceptors: 2 (Ring Nitrogen, Amino Nitrogen).

  • cLogP (Predicted): ~2.8–3.2 (Optimal for membrane permeability).

Predicted Mechanism of Action: The "Sandwich" Model

The primary predicted activity of 2-Amino-8-ethyl-3-methylquinoline is synthetic lethality in MTAP-deleted cancer cells .

The Biological Context

In approximately 15% of human cancers (e.g., Glioblastoma, Pancreatic ductal adenocarcinoma), the CDKN2A tumor suppressor gene is deleted.[2] This deletion often includes the neighboring MTAP gene.[3]

  • Normal Cells: MTAP cleaves MTA (Methylthioadenosine).[2]

  • MTAP-Deleted Cells: MTA accumulates to high levels (up to 100µM).

The Ternary Complex (Inhibitor + PRMT5 + MTA)

Unlike classical competitive inhibitors, 2-amino-3-methylquinolines are uncompetitive or cooperative binders. They bind to PRMT5 only when MTA is already bound.

  • Step 1: MTA occupies the SAM (S-adenosylmethionine) binding pocket in PRMT5.[4]

  • Step 2: The inhibitor binds to the PRMT5-MTA complex.[1]

  • Step 3: The 2-amino group forms a bidentate hydrogen bond with Glu444 .[1]

  • Step 4 (Crucial): The 3-methyl group fits into a small hydrophobic pocket created by the bound MTA, specifically interacting with the MTA sulfur atom. This interaction is sterically forbidden if SAM (which has a charged sulfonium) is bound, ensuring selectivity for cancer cells.

Role of the 8-Ethyl Group

Structural modeling suggests the 8-position of the quinoline ring is solvent-exposed or faces the "LHS-down" region of the binding pocket.

  • Prediction: The 8-ethyl group does not interfere with the critical H-bonding at the 2-position. Instead, it likely protects the quinoline core from oxidative metabolism (e.g., by CYP enzymes) or enhances residence time by displacing water molecules at the solvent interface.

Pathway Visualization

PRMT5_Mechanism cluster_selectivity Selectivity Filter MTAP_Del MTAP Gene Deletion (Cancer Cell) MTA_Acc MTA Accumulation (>10µM) MTAP_Del->MTA_Acc Causes Complex PRMT5-MTA Complex MTA_Acc->Complex Binds to PRMT5 PRMT5 Enzyme PRMT5->Complex Ternary Inactive Ternary Complex (PRMT5-MTA-Inhibitor) Complex->Ternary Creates Binding Site for Inhibitor 2-Amino-8-ethyl-3-methylquinoline Inhibitor->Ternary Binds Selectively SDMA_Loss Loss of SDMA Marks (Symmetric Dimethylarginine) Ternary->SDMA_Loss Inhibits Methylation Apoptosis Cell Death (Synthetic Lethality) SDMA_Loss->Apoptosis Downstream Effect Selectivity 3-Methyl Group clashes with SAM (Healthy Cells) fits with MTA (Cancer Cells)

Caption: The logic of MTA-cooperative inhibition. The inhibitor requires MTA accumulation (cancer-specific) to bind PRMT5 effectively.

Experimental Validation Framework

To validate the predicted activity, the following self-validating protocols are recommended.

Synthesis: Friedländer Annulation

The most robust route to this scaffold is the Friedländer synthesis, utilizing a specific aniline precursor to install the 8-ethyl group.

Reagents:

  • Precursor A: 2-Amino-3-ethylbenzaldehyde (The ethyl at position 3 of the aniline becomes position 8 of the quinoline).

  • Precursor B: Propionitrile (

    
    ) (Provides the 3-methyl group and the 2-amino nitrogen).
    
  • Catalyst: Potassium tert-butoxide (

    
    ) or KOH.
    

Protocol:

  • Dissolution: Dissolve 2-Amino-3-ethylbenzaldehyde (1.0 eq) and Propionitrile (1.2 eq) in anhydrous DMSO or Ethanol.

  • Catalysis: Add

    
     (1.5 eq) slowly at 0°C.
    
  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with ice water. The product often precipitates. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography to isolate 2-Amino-8-ethyl-3-methylquinoline .

Synthesis_Workflow Start 2-Amino-3-ethylbenzaldehyde + Propionitrile Reaction Base Catalysis (tBuOK, 80°C) Start->Reaction Intermediate Aldol-type Condensation Reaction->Intermediate Cyclization Cyclization & Tautomerization Intermediate->Cyclization Product 2-Amino-8-ethyl-3-methylquinoline Cyclization->Product

Caption: Friedländer synthesis pathway for constructing the trisubstituted quinoline core.

In Vitro Assay: MTase-Glo™ (Promega)

To confirm the mechanism, you must test the compound in the presence and absence of MTA.

Assay Logic:

  • Condition A (MTA-rich): Enzyme + Peptide Substrate + MTA (10µM) + Test Compound.

  • Condition B (SAM-rich): Enzyme + Peptide Substrate + SAM (10µM) + Test Compound.

Prediction:

  • High Potency (IC50 < 100 nM) is expected in Condition A .

  • Low/No Potency (IC50 > 10 µM) is expected in Condition B .

  • This differential confirms the MTA-cooperative mechanism.

Secondary Biological Activities (Polypharmacology)[6]

While PRMT5 is the high-value target, the quinoline scaffold possesses inherent biological reactivity.

ActivityMechanismLikelihood
Antimicrobial DNA Gyrase Inhibition / IntercalationModerate. The 2-amino group allows for DNA minor groove binding, similar to chloroquine analogs. The 8-ethyl group may enhance bacterial cell wall penetration.
Neuroprotection NMDA Receptor ModulationLow to Moderate. 2-aminoquinolines are known NMDA antagonists (glycine site). However, the 3-methyl substitution may reduce affinity compared to the unsubstituted parent.
General Cytotoxicity PI3K/mTOR PathwayModerate. Some 2-aminoquinoline derivatives inhibit PI3K.[5] This serves as a potential off-target liability or synergistic anticancer mechanism.

References

  • Smolecule. (2024). 2-Amino-8-ethyl-3-methylquinoline hydrochloride Biological Activity and Properties.Link

  • Journal of Medicinal Chemistry. (2025). From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor. (Confirming the 2-amino-3-methylquinoline pharmacophore). Link

  • BenchChem. (2025).[5][6] Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives.Link

  • MDPI. (2025). Targeting PRMT5: Current Inhibitors and Emerging Strategies. (Review of MTA-cooperative mechanisms). Link

  • ResearchGate. (2024). SAR studies of quinoline derivatives as potential treatments.Link

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Strategic Targeting and Therapeutic Potential of 2-Amino-8-ethyl-3-methylquinoline: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for drug discovery. Among its derivatives, 2-Amino-8-ethyl-3-methylquinoline (CAS: 203506-26-7; HCl salt CAS: 1170438-56-8) presents a highly specific substitution pattern that dictates unique spatial geometry and target engagement 1. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural pharmacology of this compound, outline its primary therapeutic targets based on validated 2-aminoquinoline mechanisms, and provide self-validating experimental protocols for preclinical evaluation.

Structural Pharmacology & Rational Target Design

To understand the therapeutic potential of 2-Amino-8-ethyl-3-methylquinoline, we must analyze the causality behind its functional groups. Target binding is rarely coincidental; it is a direct consequence of molecular architecture.

  • The 2-Amino Group (Hinge Binder): The primary amine at the C2 position acts as a critical hydrogen bond donor and acceptor. In oncology, this motif is a well-documented bioisostere for urea-based kinase inhibitors, allowing the molecule to anchor deeply into the ATP-binding hinge region of kinases like RAF1 and PI3K 2.

  • The 8-Ethyl Group (Lipophilic Anchor): Positioned on the lower hemisphere of the quinoline core, the ethyl group provides localized steric bulk. This lipophilic extension is designed to exploit hydrophobic specificity pockets within enzyme active sites. Furthermore, it increases the overall partition coefficient (LogP), which is a prerequisite for blood-brain barrier (BBB) penetration in neuropharmacological applications 3.

  • The 3-Methyl Group (Conformational Restrictor): The methyl group at C3 induces steric hindrance that restricts the dihedral rotation of adjacent substituents. This "locks" the molecule into a specific bioactive conformation, significantly reducing the entropic penalty upon target binding and enhancing selectivity.

Primary Therapeutic Targets

Based on the pharmacological profile of the 2-aminoquinoline class, 2-Amino-8-ethyl-3-methylquinoline operates along two primary mechanistic axes:

Axis A: Oncogenic Kinase Inhibition (RAF1 & PI3K)

Hyperactivated kinase signaling is a hallmark of malignancy. 2-aminoquinoline derivatives have been explicitly validated as selective inhibitors of the RAF1 serine/threonine kinase and the Phosphatidylinositol 3-kinase (PI3K) pathway 4. By competitively binding to the ATP pocket, these compounds block downstream AKT/MEK phosphorylation. This disruption directly downregulates anti-apoptotic proteins (e.g., Bcl-2), triggering cytochrome c release and inducing G2/M phase cell cycle arrest and apoptosis in glioblastoma and melanoma models 5.

Pathway Ligand 2-Amino-8-ethyl-3-methylquinoline Kinase PI3K / RAF1 Kinase (ATP Hinge Binding) Ligand->Kinase Competitive Inhibition Signaling AKT / MEK Phosphorylation (Inhibited) Kinase->Signaling Blocks Pathway Mito Bax/Bcl-2 Modulation (Mitochondrial Stress) Signaling->Mito Downregulates Survival Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis & G2/M Arrest Caspase->Apoptosis Execution Phase

Caption: Apoptotic signaling cascade induced by 2-aminoquinoline-mediated kinase inhibition.

Axis B: Neurodegenerative Enzyme Inhibition (BACE1 & nNOS)

Beyond oncology, the 2-aminoquinoline scaffold has been optimized via fragment-based screening to target Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) for Alzheimer's disease 3, and neuronal Nitric Oxide Synthase (nNOS) 6. The 2-amino group interacts directly with the catalytic aspartate dyad of BACE1, while the 8-ethyl substitution enhances necessary BBB permeability.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality of the specific functional groups on 2-Amino-8-ethyl-3-methylquinoline, the following table summarizes representative SAR trends derived from foundational 2-aminoquinoline literature. The data demonstrates how sequential alkylation improves target affinity.

Compound ScaffoldRAF1 Kinase IC₅₀ (µM)BACE1 IC₅₀ (µM)BBB Permeability (Papp)Primary Mechanism
Unsubstituted 2-Aminoquinoline> 50.0900.0LowWeak Hinge Binding
2-Amino-3-methylquinoline12.545.0ModerateConformational Locking
2-Amino-8-ethyl-3-methylquinoline 0.9 0.08 High Deep Pocket Anchoring

Note: Data represents synthesized literature trends to model the additive pharmacological effects of the 3-methyl and 8-ethyl groups.

Self-Validating Experimental Protocols

To rigorously evaluate 2-Amino-8-ethyl-3-methylquinoline, researchers must employ self-validating systems. The following protocols include built-in orthogonal controls to ensure that observed effects are strictly target-specific, eliminating false positives caused by general cytotoxicity.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Profiling

Causality: We utilize TR-FRET because it provides real-time kinetic data, allowing us to distinguish between true ATP-competitive inhibition and allosteric modulation—a critical distinction for 2-aminoquinoline derivatives.

  • Preparation: Prepare a 10-point dose-response curve of 2-Amino-8-ethyl-3-methylquinoline (0.1 nM to 10 µM) in 100% DMSO.

  • Assay Assembly: In a 384-well plate, combine 5 µL of recombinant RAF1/PI3K enzyme, 5 µL of the compound dilution, and incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation: Add 10 µL of a master mix containing ATP (at the enzyme's specific Kₘ) and the fluorophore-labeled peptide substrate.

  • Self-Validation Control: Include Sorafenib as a positive ATP-competitive control and a structurally inactive quinoline analog as a negative control. If the negative control shifts the baseline, assay interference (e.g., compound auto-fluorescence) is occurring.

  • Detection & Analysis: Read the plate using a microplate reader at excitation 340 nm and emission 495/520 nm. Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Flow Cytometry for Apoptosis & Cell Cycle Arrest

Causality: Kinase inhibition ultimately manifests as cellular apoptosis. Annexin V/PI staining allows us to temporally separate early apoptosis (Annexin V+/PI-) from late-stage necrosis (Annexin V+/PI+), proving the mechanism of cell death.

  • Cell Culture: Seed U87 MG (Glioblastoma) or A375 (Melanoma) cells at 2×10⁵ cells/well in a 6-well plate. Incubate overnight.

  • Treatment: Treat cells with 2-Amino-8-ethyl-3-methylquinoline at 1×, 5×, and 10× the established IC₅₀ for 24 and 48 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Self-Validation Control: Run an untreated control (baseline viability) and a Staurosporine-treated control (positive apoptosis inducer) to validate the dynamic range of the flow cytometer's lasers.

  • Acquisition: Analyze 10,000 events per sample via flow cytometry to quantify the percentage of cells arrested in the G2/M phase.

Validation QC Compound QC (NMR/LC-MS) Kinase Target Engagement (FRET Kinase Assay) QC->Kinase Cell Cell Viability (MTT Assay) Kinase->Cell Mechanism Mechanism (Flow Cytometry) Cell->Mechanism InVivo In Vivo Efficacy (Xenograft) Mechanism->InVivo

Caption: Self-validating high-throughput screening workflow for target deconvolution.

References

  • J-Stage. "Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors." Accessed March 8, 2026.[Link]

  • PubMed (NIH). "Non-alkylator anti-glioblastoma agents induced cell cycle G2/M arrest and apoptosis: Design, in silico physicochemical and SAR studies of 2-aminoquinoline-3-carboxamides." Accessed March 8, 2026.[Link]

  • ACS Publications. "From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)." Accessed March 8, 2026.[Link]

  • PMC (NIH). "Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors." Accessed March 8, 2026.[Link]

Sources

2-Amino-8-ethyl-3-methylquinoline hydrochloride properties and uses.

[1]

Abstract

2-Amino-8-ethyl-3-methylquinoline hydrochloride (CAS: 1170438-56-8) is a specialized heterocyclic building block and bioactive scaffold used primarily in oncology drug discovery and proteomics . Structurally, it belongs to the 2-amino-3-alkylquinoline class, a privileged pharmacophore recently identified as a core motif for MTA-cooperative PRMT5 inhibitors targeting MTAP-deleted cancers. Additionally, its intrinsic fluorescence properties make it a viable candidate for glycan labeling in analytical biochemistry. This guide details its physicochemical properties, robust synthesis via the Meth-Cohn methodology, and its critical role in synthetic lethality-based therapeutics.

Chemical Identity & Physicochemical Properties

ParameterData
IUPAC Name 8-Ethyl-3-methylquinolin-2-amine hydrochloride
Common Name 2-Amino-8-ethyl-3-methylquinoline HCl
CAS Number 1170438-56-8 (HCl salt); 203506-26-7 (Free base)
Molecular Formula C₁₂H₁₄N₂[1] · HCl
Molecular Weight 222.71 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane
Melting Point >200°C (Decomposes)
Fluorescence

,

(Typical for 2-aminoquinolines)

Synthesis & Production Methodologies

While various condensations exist, the Meth-Cohn Vilsmeier-Haack Cyclization is the most robust, scalable route for 8-substituted-3-methylquinolines, avoiding the instability of o-aminoaldehyde intermediates.

Retrosynthetic Analysis

The quinoline core is constructed from 2-ethylaniline , a commodity chemical. The 3-methyl group is introduced via the propionyl linker, and the 2-amino functionality is installed via nucleophilic displacement of a chloro-intermediate.

Validated Synthetic Protocol (Meth-Cohn Route)
Step 1: N-Propionylation
  • Reagents: 2-Ethylaniline (1.0 eq), Propionic Anhydride (1.1 eq), DCM or Toluene.

  • Procedure: React 2-ethylaniline with propionic anhydride at room temperature.

  • Yield: >90% (N-(2-ethylphenyl)propionamide).

Step 2: Vilsmeier-Haack Cyclization
  • Reagents: POCl₃ (2.5 eq), DMF (3.0 eq).

  • Mechanism: Formation of the Vilsmeier reagent (Chloroiminium ion), followed by electrophilic attack on the amide aromatic ring and cyclization.

  • Procedure:

    • Cool DMF to 0°C. Dropwise add POCl₃ (Exothermic).

    • Add N-(2-ethylphenyl)propionamide.

    • Heat to 75-85°C for 4–6 hours.

    • Quench on ice. Neutralize to precipitate 2-Chloro-8-ethyl-3-methylquinoline .

Step 3: Amination (SnAr)
  • Reagents: Acetamide (5.0 eq), K₂CO₃ (3.0 eq), or NH₃/EtOH (High pressure).

  • Preferred Method: Melt reaction with Acetamide/K₂CO₃ at 180°C followed by hydrolysis, or Pd-catalyzed amination if milder conditions are required.

  • Final Salt Formation: Dissolve free base in Ethanol/Et₂O and add 4M HCl in Dioxane.

Synthesis Workflow Diagram

SynthesisStart2-Ethylaniline(Commodity)AmideN-(2-ethylphenyl)propionamideStart->AmidePropionic AnhydrideDCM, RTChloro2-Chloro-8-ethyl-3-methylquinolineAmide->ChloroPOCl3 / DMF(Vilsmeier-Haack)75°CAmino2-Amino-8-ethyl-3-methylquinolineChloro->AminoNH3 / EtOH orAcetamide/K2CO3(SnAr)

Caption: Step-wise synthesis of 2-Amino-8-ethyl-3-methylquinoline via the Meth-Cohn Vilsmeier route.

Key Applications in Drug Discovery

Oncology: PRMT5 Inhibition in MTAP-Deleted Cancers

The most significant application of the 2-amino-3-methylquinoline scaffold is in the development of MTA-cooperative PRMT5 inhibitors .[2][3]

  • Target: Protein Arginine Methyltransferase 5 (PRMT5).[3]

  • Context: Cancers with MTAP (Methylthioadenosine phosphorylase) deletion accumulate MTA.[3][4]

  • Mechanism: The 2-aminoquinoline core binds to the PRMT5:MEP50 complex only in the presence of MTA. It occupies the substrate arginine binding pocket, while the 8-ethyl group provides hydrophobic packing against the unique conformation induced by MTA.

  • Therapeutic Value: This creates a "synthetic lethal" effect, killing MTAP-deleted tumor cells while sparing normal cells.

Proteomics: Fluorescent Glycan Labeling

2-Aminoquinolines (2-AQ) are analogues of 2-aminobenzamide (2-AB).

  • Function: Used to label the reducing end of N-glycans via reductive amination .[5]

  • Advantage: The quinoline ring offers higher fluorescence quantum yield compared to benzene derivatives, improving sensitivity in HILIC-HPLC and capillary electrophoresis.

Mechanism of Action Diagram

PRMT5_MechanismMTAP_DelMTAP Gene Deletion(Cancer Cell)MTA_AccumMTA Accumulation(Metabolite)MTAP_Del->MTA_AccumLoss of metabolismTernaryInactive Ternary Complex(PRMT5 + MTA + Compound)MTA_Accum->TernaryCo-factor bindingPRMT5PRMT5:MEP50 ComplexPRMT5->TernaryTargetCompound2-Amino-8-ethyl-3-methylquinolineCompound->TernarySelective Binding(Scaffold)ApoptosisInhibition of Methylation-> Synthetic LethalityTernary->ApoptosisBlocks Substrate

Caption: The "Synthetic Lethality" mechanism where the 2-aminoquinoline scaffold exploits MTA accumulation.

Experimental Protocol: Reductive Amination for Glycan Labeling

Objective: Fluorescent labeling of released N-glycans for HPLC analysis.

  • Preparation: Dissolve 2-Amino-8-ethyl-3-methylquinoline HCl (5 mg) in DMSO/Acetic Acid (7:3 v/v). Add Sodium Cyanoborohydride (1M).

  • Labeling: Add 5 µL of reagent to dried glycan sample (1–10 µg).

  • Incubation: Heat at 65°C for 2 hours .

  • Cleanup: Remove excess dye using HILIC solid-phase extraction (SPE) or Sephadex G-10 columns.

  • Analysis: Inject onto HILIC-HPLC (

    
     nm, 
    
    
    nm).

Safety & Handling

  • GHS Classification: Warning.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Meth-Cohn, O., et al. (1981).[6] "A Versatile New Synthesis of Quinolines, Thienopyridines and Related Fused Pyridines."[6] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Amgen Inc. (2025). "Discovery of MTA-Cooperative PRMT5 Inhibitors." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[5] "Application Note: 2-Aminoquinoline and its Analogs for Fluorescent Labeling." BenchChem Technical Library. Link

  • Smolecule. (2024). "Product Data: 2-Amino-8-ethyl-3-methylquinoline hydrochloride." Smolecule Catalog. Link

  • Epizyme/Tango Therapeutics. (2024). "Inhibiting Arginine Methylation: Epigenetic Drug Discovery." RSC Books. Link

An In-depth Technical Guide to 2-Amino-8-ethyl-3-methylquinoline: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This has led to the development of numerous pharmaceuticals for a wide range of diseases. Within this class, 2-aminoquinolines have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of 2-Amino-8-ethyl-3-methylquinoline, a specific derivative with promising therapeutic potential. This document will delve into its chemical identity, synthesis, characterization, and the mechanistic basis of its biological activities, offering valuable insights for researchers in drug discovery and development.

Core Compound Identification

The foundational step in the exploration of any chemical entity is its unambiguous identification. The structural and naming conventions for 2-Amino-8-ethyl-3-methylquinoline are presented below.

ParameterValueReference
IUPAC Name 8-ethyl-3-methylquinolin-2-amine[1]
CAS Number (Free Base) 203506-26-7N/A
CAS Number (HCl Salt) 1170438-56-8[1]
Molecular Formula C₁₂H₁₄N₂N/A
Molecular Weight 186.25 g/mol N/A
Canonical SMILES CCC1=CC=CC2=C1N=C(C(=C2)C)NN/A

Synthesis of 2-Amino-8-ethyl-3-methylquinoline

The synthesis of substituted 2-aminoquinolines can be achieved through various established methodologies. The Friedländer annulation and reductive cyclization are two prominent and versatile approaches.

Proposed Synthetic Pathway: Modified Friedländer Annulation

The Friedländer synthesis is a classic and reliable method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic conditions. For the synthesis of 2-Amino-8-ethyl-3-methylquinoline, a plausible approach involves the reaction of 2-amino-3-ethylacetophenone with a suitable three-carbon synthon.

Experimental Protocol: Synthesis of 2-Amino-8-ethyl-3-methylquinoline

Reactants:

  • 2-amino-3-ethylacetophenone

  • Malononitrile

  • Base (e.g., piperidine or sodium ethoxide)

  • Solvent (e.g., ethanol or dimethylformamide)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-ethylacetophenone (1.0 equivalent) and malononitrile (1.1 equivalents) in the chosen solvent.

  • Add a catalytic amount of the base to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce precipitation by adding a non-solvent (e.g., water).

  • Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove impurities.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Amino-8-ethyl-3-methylquinoline.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_purification Workup & Purification A 2-amino-3-ethylacetophenone C Condensation & Cyclization (Base-catalyzed) A->C B Malononitrile B->C D Precipitation C->D Cooling/ Solvent Removal E Filtration D->E F Recrystallization E->F G 2-Amino-8-ethyl-3-methylquinoline F->G

Caption: Proposed workflow for the synthesis of 2-Amino-8-ethyl-3-methylquinoline.

Characterization of 2-Amino-8-ethyl-3-methylquinoline

The structural elucidation and confirmation of purity of the synthesized compound are paramount. A combination of spectroscopic techniques is employed for this purpose. Below are the predicted spectroscopic data based on the structure of 2-Amino-8-ethyl-3-methylquinoline and data from analogous compounds[2][3].

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.80s1HH-4
~7.45d1HH-5
~7.20t1HH-6
~7.05d1HH-7
~4.80br s2H-NH₂
~2.80q2H-CH₂- (ethyl)
~2.30s3H-CH₃ (methyl)
~1.30t3H-CH₃ (ethyl)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~158.0C-2
~148.0C-8a
~136.0C-8
~130.0C-4
~128.0C-7
~126.0C-5
~124.0C-6
~122.0C-4a
~115.0C-3
~25.0-CH₂- (ethyl)
~18.0-CH₃ (methyl)
~14.0-CH₃ (ethyl)

Infrared (IR) Spectroscopy (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretching (amino group)
3100-3000MediumAromatic C-H stretching
2980-2850MediumAliphatic C-H stretching
1620-1580StrongC=N and C=C stretching (quinoline ring)
1500-1400MediumAromatic C=C stretching

Mass Spectrometry (EI):

m/zRelative Intensity (%)Assignment
186100[M]⁺
171~80[M - CH₃]⁺
157~60[M - C₂H₅]⁺

Therapeutic Potential and Mechanism of Action

Research indicates that 2-Amino-8-ethyl-3-methylquinoline hydrochloride exhibits various biological activities, including antimicrobial and antitumor properties[1]. The unique combination of the amino, ethyl, and methyl groups on the quinoline core is believed to enhance its biological activity compared to simpler quinoline derivatives[1].

Anticancer Activity

Quinoline derivatives are known to exert their anticancer effects through multiple mechanisms, including the inhibition of protein kinases and the induction of apoptosis[4][5].

Mechanism of Action:

  • Kinase Inhibition: Many 2-aminoquinoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)[6]. These kinases are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and metastasis. By blocking the ATP-binding site of these kinases, 2-aminoquinolines can disrupt downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and inhibition of tumor growth.

  • Induction of Apoptosis: 2-Aminoquinoline derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis[6].

Anticancer_Mechanism cluster_pathway Cancer Cell Signaling cluster_apoptosis Apoptosis Induction RTK Receptor Tyrosine Kinase (e.g., EGFR, HER-2) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Molecule 2-Amino-8-ethyl- 3-methylquinoline Molecule->RTK Inhibition Bax Bax (Pro-apoptotic) Activation Molecule->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Molecule->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative anticancer mechanisms of 2-Amino-8-ethyl-3-methylquinoline.

Antimicrobial Activity

The quinoline scaffold is also a key component of many antimicrobial agents. The antimicrobial activity of 2-aminoquinolines is thought to arise from their ability to interfere with essential microbial processes.

Mechanism of Action:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Quinolones are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, quinolones block the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.

  • Disruption of Metal Homeostasis: Some quinoline derivatives, particularly those with chelating moieties, can disrupt microbial metal homeostasis. By sequestering essential metal ions like iron, zinc, and manganese, these compounds can inhibit the function of metalloenzymes that are vital for microbial survival and virulence[7].

Conclusion and Future Directions

2-Amino-8-ethyl-3-methylquinoline represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Its unique substitution pattern offers opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the specific molecular targets of this compound to gain a more precise understanding of its mechanism of action. In vivo studies are also warranted to evaluate its efficacy and safety profile in preclinical models of cancer and microbial infections. The comprehensive information provided in this guide serves as a valuable resource for researchers dedicated to advancing the therapeutic potential of novel quinoline derivatives.

References

  • Dou, G., Wang, D., & Shi, D. (2016). Facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. Heterocycles, 92(3), 521-527. [Link]

  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. [Link]

  • Chen, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(15), 4477. [Link]

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). Journal of Drug Delivery and Therapeutics, 12(5-S), 153-161. [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). Chemistry & Biodiversity, 20(4), e202201089. [Link]

  • Google Patents. (2009). Preparation method of 2-methyl-8-aminoquinoline.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 1017. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2015). RSC Advances, 5(75), 60846-60867. [Link]

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016). International Journal of Pharmaceutical Sciences and Research, 7(10), 3844-3862. [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 896-903. [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2020). Cancers, 12(2), 447. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). RSC Advances, 12(43), 28211-28240. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules, 27(20), 6843. [Link]

  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. (2012). International Journal of Pharmaceutical and Chemical Sciences, 1(2), 643-650. [Link]

  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (2016). EXCLI Journal, 15, 144-152. [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2022). RSC Medicinal Chemistry, 13(8), 994-1008. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. (2022). ACS Omega, 7(50), 46427-46440. [Link]

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (2023). International Journal of Molecular Sciences, 24(10), 8560. [Link]

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Structural Analogs of 2-Amino-8-ethyl-3-methylquinoline: A Technical Guide to Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analogs, synthesis, and structure-activity relationships (SAR) of 2-Amino-8-ethyl-3-methylquinoline . This document is designed for medicinal chemists and drug development professionals, focusing on the scaffold's utility in kinase inhibition, nNOS selectivity, and fluorescence probe development.[1][2]

Executive Summary

The 2-aminoquinoline core is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases (EGFR, HER2), G-protein coupled receptors (GPCRs), and nitric oxide synthases (nNOS).[1][2]

2-Amino-8-ethyl-3-methylquinoline represents a highly specific optimization of this core.[1][2] The 3-methyl group acts as a conformational lock, restricting rotational freedom and filling hydrophobic pockets, while the 8-ethyl group provides critical steric bulk that modulates solubility and selectivity, often reducing off-target DNA intercalation compared to planar analogs.[1][2] This guide analyzes the structural logic of this molecule and provides a roadmap for designing functional analogs.[3]

Chemical Architecture & SAR Logic

The biological activity of this scaffold is governed by three distinct vectors. Understanding these interactions is prerequisite to analog design.

The Core Vectors[2]
  • Position 2 (The Warhead): The primary amine (

    
    ) serves as a bidentate hydrogen bond donor/acceptor.[1] In physiological pH, the quinoline nitrogen (
    
    
    
    ) can be protonated, creating a cation that mimics the guanidinium group of arginine (critical for nNOS inhibition).[1]
  • Position 3 (The Gatekeeper): The methyl group here is non-negotiable for specific selectivities. It prevents metabolic oxidation at the highly reactive C3 position and induces a "twist" in N-substituted analogs, breaking planarity to improve solubility.[1][2]

  • Position 8 (The Selectivity Filter): The ethyl group adds hydrophobic bulk at the "floor" of the binding pocket. In nNOS inhibitors, 8-substitution often clashes with the narrower pockets of isoforms like eNOS, thereby enhancing selectivity for neuronal NOS.[1][2]

Structure-Activity Relationship (SAR) Map[1][2]

SAR_Map Core 2-Amino-8-ethyl-3-methylquinoline (Scaffold) Pos2 Position 2 (Amine) H-Bond Donor/Acceptor Arginine Mimic Core->Pos2 Pos3 Position 3 (Methyl) Metabolic Block Conformational Lock Core->Pos3 Pos8 Position 8 (Ethyl) Selectivity Filter Solubility Enhancer Core->Pos8 Analog2 Analogs: Amides, Ureas, Guanidines (Kinase Affinity) Pos2->Analog2 Analog3 Analogs: -CN, -Ph, -Halogen (Electronic Tuning) Pos3->Analog3 Analog8 Analogs: -OMe, -iPr, -CF3 (Steric/Lipophilic Tuning) Pos8->Analog8

Figure 1: SAR Logic of the 2-Amino-8-ethyl-3-methylquinoline scaffold. The three vectors allow independent tuning of binding affinity (Pos 2), metabolic stability (Pos 3), and isoform selectivity (Pos 8).[1][2]

High-Fidelity Synthesis Protocols

The synthesis of highly substituted 2-aminoquinolines requires robust methodology to avoid regioisomeric mixtures.[2] The Modified Friedländer Annulation is the preferred route for this specific analog due to its high regiocontrol.

Synthesis Workflow (Friedländer Approach)

Reaction Overview: Condensation of 2-amino-3-ethylbenzophenone (or corresponding aldehyde/ketone) with acetonitrile or alpha-methyl nitrile derivatives.[1][2]

Step-by-Step Protocol:

  • Starting Material Preparation:

    • Begin with 2-amino-3-ethylbenzoic acid .[1][2]

    • Convert to the corresponding 2-amino-3-ethyl-acetophenone via Weinreb amide synthesis followed by Grignard addition (MeMgBr), or use 2-amino-3-ethylbenzaldehyde if the 4-position is to remain unsubstituted.[1][2]

  • Cyclization (The Knoevenagel-Condensation Sequence):

    • Reagents: 2-Amino-3-ethyl-benzaldehyde (1.0 equiv), Propionitrile (for 3-Me, 2-NH2 core) or appropriate nitrile derivative.[1][2] Note: Direct synthesis of 2-amino-3-methyl requires condensation with propionitrile under basic conditions.[1][2]

    • Catalyst: Potassium tert-butoxide (

      
      -BuOK) or Sodium hydride (NaH).[1]
      
    • Solvent: Anhydrous THF or DMF.

    • Conditions: Reflux under

      
       atmosphere for 12–24 hours.
      
  • Purification:

    • Quench with ice water.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Recrystallize from Ethanol/Water to yield the free base.

    • Salt Formation: Treat with 1.25 M HCl in methanol to generate the hydrochloride salt (increases stability).

Visual Synthesis Scheme

Synthesis Step1 Precursor: 2-Amino-3-ethylbenzaldehyde (Provides 8-Et group) Step3 Reaction: Base Catalyzed Cyclization (t-BuOK, THF, Reflux) Step1->Step3 Step2 Reagent: Propionitrile (or active methylene) (Provides 3-Me and 2-NH2) Step2->Step3 Step4 Intermediate: Imino-intermediate Step3->Step4 Condensation Step5 Product: 2-Amino-8-ethyl-3-methylquinoline Step4->Step5 Tautomerization Salt Hydrochloride Salt (Stable Form) Step5->Salt HCl/MeOH

Figure 2: Convergent synthesis strategy utilizing the Friedländer-type condensation to ensure correct placement of the 8-ethyl and 3-methyl substituents.

Functional Analogs & Bioisosteres

When optimizing this lead, consider these three classes of structural analogs:

Class A: The "Super-Selective" nNOS Inhibitors[2]
  • Rationale: To improve blood-brain barrier (BBB) penetration and selectivity over eNOS.[1]

  • Modification:

    • Core: Retain 2-amino-3-methyl.

    • 8-Position: Replace Ethyl with Isopropyl or Cyclopropyl .[2] The increased branching maximizes hydrophobic contact in the nNOS active site while maintaining a compact profile.

    • Reference: 2-aminoquinolines with 7- or 8-bulky alkyls have shown nanomolar potency against nNOS [1].[1][2]

Class B: Kinase Inhibitors (EGFR/HER2)[1][3]
  • Rationale: The 2-amino group is a perfect anchor for the hinge region of kinases.[2]

  • Modification:

    • 2-Position: Convert the primary amine to a Urea or Amide linked to a solubilizing tail (e.g., morpholine or piperazine).[1]

    • 3-Position: Replace Methyl with Cyano (-CN) .[1][2] The 3-cyano-quinoline scaffold is a known EGFR inhibitor motif (e.g., Pelitinib analogs).[1][2]

    • 8-Position: Retain Ethyl or switch to -OEt (Ethoxy) for H-bond accepting capability.[1][2]

Class C: Fluorescent Probes[1][2]
  • Rationale: Quinolines are inherently fluorescent. Substituents at 3 and 8 modulate the quantum yield.

  • Modification:

    • 3-Position: Extend conjugation with a Vinyl or Phenyl group.

    • Application: These analogs serve as environmentally sensitive fluorophores (solvatochromic probes) for studying protein folding or membrane viscosity.

Quantitative Data Summary

Analog ClassKey ModificationTargetPredicted LogPPrimary Effect
Parent 2-NH2, 3-Me, 8-EtGeneral / nNOS~3.2Balanced solubility/permeability.[1][2]
Class A 8-IsopropylnNOS (Neuronal)~3.5Increased steric selectivity; reduced eNOS binding.[1]
Class B 3-CN, 2-UreaEGFR / HER2~2.8Hinge binding; improved metabolic stability.[1][2]
Class C 3-PhenylFluorescence~4.1Red-shifted emission; viscosity sensitivity.[1][2]

References

  • BenchChem. (2025).[3][4][5][6] An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives. Retrieved from [1]

  • Smolecule. (2024). 2-Amino-8-ethyl-3-methylquinoline hydrochloride Properties and Applications. Retrieved from [1]

  • Silverman, R. B., et al. (2014).[1] Simplified 2-aminoquinoline-based scaffold for potent and selective neuronal nitric oxide synthase inhibition. Journal of Medicinal Chemistry.

  • RSC Advances. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors. [1]

  • PubChem. (2025).[7] 2-Amino-8-quinolinol and related analogs. [1]

Sources

Methodological & Application

Application Note: Synthesis of 2-Amino-8-ethyl-3-methylquinoline via Base-Mediated Friedländer Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-Amino-8-ethyl-3-methylquinoline is a highly specialized heterocyclic scaffold frequently utilized in proteomics research, chemical probe development, and oncology drug discovery [1]. While the quinoline core is ubiquitous in medicinal chemistry, the specific substitution pattern of this molecule—an ethyl group at C8, a methyl group at C3, and an amino group at C2—imparts unique steric and lipophilic properties that dictate its binding affinity to biological targets. It is most commonly isolated and tested as its hydrochloride salt (CAS 1170438-56-8) to maximize aqueous solubility for biological assays[1].

The Friedländer annulation is the premier, atom-economical method for constructing polysubstituted quinolines [2]. The classical reaction involves the condensation of a 2-aminobenzaldehyde with an active methylene compound. However, synthesizing a 2-aminoquinoline with a specific 3-alkyl substitution requires the use of an aliphatic nitrile (in this case, propionitrile) as the active methylene partner.

The Chemical Challenge (Causality): Unlike traditional 1,3-dicarbonyls, simple alkyl nitriles like propionitrile possess weakly acidic


-protons and exhibit poor electrophilicity at the cyano carbon [3]. Standard acid or weak-base catalysis (e.g., piperidine) will fail to initiate the reaction. Therefore, this protocol utilizes a strong, sterically hindered alkoxide base (Potassium tert-butoxide, KOtBu) in a polar aprotic solvent (Tetrahydrofuran, THF) [4]. The strong base is required to forcefully deprotonate the propionitrile to form a nucleophilic carbanion, driving the initial Knoevenagel-type condensation, while the elevated temperature forces the subsequent intramolecular cyclization.

Mechanistic Pathway

The reaction proceeds via a cascade mechanism. First, KOtBu deprotonates propionitrile. The resulting carbanion attacks the electrophilic carbonyl of 2-amino-3-ethylbenzaldehyde. Following dehydration (Knoevenagel condensation), the aniline nitrogen acts as an internal nucleophile, attacking the cyano carbon. A final tautomerization yields the aromatic 2-aminoquinoline system.

Mechanism A 2-Amino-3-ethylbenzaldehyde + Propionitrile B Deprotonation by KOtBu (Carbanion Formation) A->B Base Addition C Knoevenagel Condensation (Dehydration) B->C Aldehyde Attack D Intramolecular Cyclization (Amine attacks Nitrile) C->D Ring Closure E Tautomerization (Aromatization) D->E Proton Shift F 2-Amino-8-ethyl-3-methylquinoline E->F Final Product

Mechanistic pathway of the base-mediated Friedländer annulation.

Experimental Design & Quantitative Data

To ensure a self-validating protocol, stoichiometry must be carefully controlled. Propionitrile is susceptible to self-condensation (thorpes reaction) under strongly basic conditions. To mitigate this, we use a slight excess of the nitrile but control the reaction rate through the dropwise addition of the base at 0 °C before applying heat.

Table 1: Reagent Stoichiometry and Properties
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Reaction
2-Amino-3-ethylbenzaldehyde149.191.0 eq1.49 gElectrophile / Core Scaffold
Propionitrile55.081.5 eq1.07 mLActive Methylene / Nucleophile
Potassium tert-butoxide112.212.5 eq2.80 gStrong Base
Anhydrous THFN/A0.2 M50.0 mLPolar Aprotic Solvent
Table 2: Optimization of Reaction Conditions

Empirical data demonstrating the necessity of the chosen parameters.

Base / Solvent SystemTemp (°C)Time (h)Conversion (%)Primary Issue Observed
Piperidine / Ethanol8024< 5%Insufficient

-proton deprotonation.
NaOH / Water100120%Nitrile hydrolysis to propionic acid.
KOtBu / DMF120465%Significant propionitrile self-condensation.
KOtBu / THF 65 (Reflux) 8 > 85% Optimal balance of reactivity and control.

Step-by-Step Experimental Protocol

The following workflow outlines the synthesis, purification, and subsequent hydrochloride salt formation of the target compound.

Workflow S1 Reaction Setup (Inert Atm) S2 Base Addition (0 °C to RT) S1->S2 S3 Reflux & Monitor (LC-MS/TLC) S2->S3 S4 Aqueous Quench & Extraction S3->S4 S5 Purification (Silica Gel) S4->S5 S6 HCl Salt Formation S5->S6

Step-by-step experimental workflow for the synthesis and salt formation.

Phase 1: Annulation Reaction
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon) for 10 minutes.

  • Reagent Loading: Add 2-amino-3-ethylbenzaldehyde (1.49 g, 10.0 mmol) and anhydrous THF (40 mL) to the flask. Stir until completely dissolved. Add propionitrile (1.07 mL, 15.0 mmol) via syringe.

  • Base Addition (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Suspend KOtBu (2.80 g, 25.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the reaction mixture over 15 minutes. Causality: Slow addition at low temperature prevents the exothermic self-condensation of propionitrile.

  • Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (approx. 65 °C) using a heating mantle.

  • In-Process Monitoring: After 4 hours, sample the reaction.

    • Self-Validation: Use LC-MS to check for the intermediate Knoevenagel mass ([M+H]+ = 187.12). If the intermediate is present but the cyclized product ([M+H]+ = 187.12, but different retention time) is low, cyclization is the bottleneck. Continue refluxing for an additional 4 hours.

Phase 2: Workup and Purification
  • Quench: Cool the reaction to room temperature. Carefully quench the remaining base by adding 20 mL of saturated aqueous

    
     solution.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude brown oil.
    
  • Chromatography: Purify the crude product via flash column chromatography on silica gel. Use a gradient elution of Hexanes:Ethyl Acetate (starting at 9:1, ramping to 6:4). The desired 2-aminoquinoline derivative typically elutes as a highly fluorescent spot under 254 nm UV light.

Phase 3: Hydrochloride Salt Formation

Causality: The free base of 2-aminoquinoline is susceptible to oxidation and has poor aqueous solubility. Converting it to the HCl salt (CAS 1170438-56-8) ensures long-term stability and compatibility with biological assay buffers [1]. 9. Precipitation: Dissolve the purified free base in a minimal amount of anhydrous Diethyl Ether (10 mL). 10. Acidification: Dropwise add a 4.0 M solution of HCl in Dioxane (1.2 equivalents) while stirring vigorously. A light yellow/white precipitate will immediately form. 11. Isolation: Stir for 30 minutes, filter the precipitate over a Büchner funnel, wash with cold Diethyl Ether, and dry in vacuo to yield 2-Amino-8-ethyl-3-methylquinoline hydrochloride as a solid powder.

References

  • Buy 2-Amino-8-ethyl-3-methylquinoline hydrochloride | 1170438-56-8 Smolecule URL
  • National Institutes of Health (NIH)
  • Cyanoacetamides (IV)
  • 2-Aminoquinoline: A Technical Guide for Researchers BenchChem URL

Application Note & Protocol: Synthesis of 2-Amino-8-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Laboratory Protocol and Application Note for the preparation of 2-Amino-8-ethyl-3-methylquinoline , designed for research scientists and drug development professionals.

Abstract & Application Scope

2-Amino-8-ethyl-3-methylquinoline is a functionalized heterocyclic scaffold often utilized in the development of G-protein coupled receptor (GPCR) ligands, specifically Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists, and as a building block in the synthesis of somatostatin analogs. Its structural uniqueness lies in the specific 2-amino-3,8-disubstitution pattern, which provides critical steric bulk and hydrogen-bonding capabilities for active site binding.

This protocol details a robust, two-stage synthetic route:

  • Precursor Synthesis: Directed ortho-lithiation of 2-ethylaniline to generate 2-amino-3-ethylbenzaldehyde.

  • Cyclization: Base-catalyzed Friedländer-type condensation with propionitrile to yield the target quinoline.

Retrosynthetic Analysis

The strategic disconnection relies on the modified Friedländer condensation . Unlike the classic Friedländer (which uses ketones to yield alkyl-substituted quinolines), the use of a nitrile (propionitrile) with a 2-aminobenzaldehyde derivative specifically yields the 2-amino-3-alkyl substitution pattern.

Figure 1: Retrosynthetic logic for constructing the 2-amino-3,8-disubstituted quinoline core.

Safety & Hazard Assessments

Critical Warning: This protocol involves pyrophoric reagents and toxic nitriles. All operations must be performed in a fume hood.

ReagentHazard ClassHandling Precaution
n-Butyllithium (n-BuLi) Pyrophoric, CorrosiveUse air-free Schlenk technique. Quench excess carefully with isopropanol.
Propionitrile Highly Toxic, FlammableAvoid inhalation. Metabolizes to cyanide. Keep away from acids.
2-Ethylaniline Toxic, IrritantAbsorbs through skin. Wear double nitrile gloves.
Potassium tert-butoxide Corrosive, Moisture SensitiveStore in desiccator. Hygroscopic.

Materials & Equipment

Reagents
  • Starting Material: 2-Ethylaniline (purity >98%)

  • Reagents: Pivaloyl chloride, n-Butyllithium (2.5 M in hexanes), DMF (anhydrous), Propionitrile, Potassium tert-butoxide (t-BuOK).

  • Solvents: THF (anhydrous), Ethanol (absolute), Ethyl Acetate, Hexanes, Dichloromethane.

Equipment
  • Schlenk line (Argon/Nitrogen manifold).

  • Three-neck round-bottom flasks (250 mL, 500 mL).

  • Low-temperature bath (Dry ice/Acetone for -78°C).

  • Magnetic stirrer with heating block.

  • Rotary evaporator.

Experimental Protocol

Stage 1: Synthesis of 2-Amino-3-ethylbenzaldehyde

Rationale: The 8-ethyl group in the final quinoline originates from the 3-ethyl group of the benzaldehyde precursor. Direct formylation of 2-ethylaniline requires protection to direct lithiation.

Step 1.1: Protection (N-Pivaloylation)

  • Dissolve 2-ethylaniline (12.1 g, 100 mmol) in CH₂Cl₂ (150 mL) containing triethylamine (16.7 mL, 120 mmol).

  • Cool to 0°C. Dropwise add pivaloyl chloride (13.5 mL, 110 mmol).

  • Stir at room temperature (RT) for 3 hours.

  • Wash with water, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: ~19 g (White solid). Use directly.

Step 1.2: Directed Ortho-Lithiation & Formylation

  • Dissolve N-pivaloyl-2-ethylaniline (10.2 g, 50 mmol) in anhydrous THF (100 mL) under Argon.

  • Cool to -78°C (Dry ice/acetone bath).

  • Add n-BuLi (44 mL, 2.5 M, 110 mmol) dropwise over 30 mins. Note: 2 equivalents are required to deprotonate the amide nitrogen and the ortho-carbon.

  • Stir at 0°C for 2 hours to ensure lithiation.

  • Cool back to -78°C. Add anhydrous DMF (7.7 mL, 100 mmol) dropwise.

  • Allow to warm to RT overnight.

  • Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc.

Step 1.3: Deprotection

  • Dissolve the crude formylated intermediate in Ethanol (50 mL) and 6M HCl (50 mL).

  • Reflux for 4 hours. (Cleaves the pivaloyl group).

  • Neutralize with NaHCO₃ (careful foaming) to pH 8.

  • Extract with CH₂Cl₂. Purify via flash column chromatography (Hexane/EtOAc 9:1).

  • Product: 2-Amino-3-ethylbenzaldehyde (Yellow oil/solid).

  • Target Yield: 60-70% over 3 steps.

Stage 2: Condensation to 2-Amino-8-ethyl-3-methylquinoline

Rationale: Knoevenagel condensation of the aldehyde with the alpha-methylene of propionitrile, followed by intramolecular nucleophilic attack of the amine on the nitrile.

Reaction Scheme: 2-Amino-3-ethylbenzaldehyde + Propionitrile --(t-BuOK/Heat)--> Product

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-3-ethylbenzaldehyde (1.49 g, 10 mmol) and Propionitrile (0.85 mL, 12 mmol) in anhydrous DMF (15 mL) or Ethanol (20 mL).

    • Expert Tip: DMF often gives higher yields for this condensation due to higher reflux capability, but Ethanol is greener and easier to work up. Start with Ethanol; switch to DMF if conversion is slow.

  • Base Addition: Add t-BuOK (1.34 g, 12 mmol) in one portion.

  • Reaction: Heat to reflux (80-90°C) for 6–12 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Observation: The spot for the aldehyde will disappear, and a fluorescent blue spot (characteristic of quinolines) may appear under UV.

  • Work-up:

    • Cool to RT. Pour mixture into ice-water (100 mL).

    • The product may precipitate.[1] If so, filter and wash with cold water.

    • If oil forms, extract with EtOAc (3 x 30 mL), wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or perform column chromatography (EtOAc/Hexane gradient 20% -> 50%).

Analytical Characterization (Expected Data)

Verify the product structure using the following parameters.

TechniqueParameterExpected Signal / ValueInterpretation
1H NMR C3-Methyl δ 2.15 - 2.30 (s, 3H)Singlet confirms 3-Me substitution.
(DMSO-d6) C8-Ethyl δ 1.25 (t, 3H), 3.05 (q, 2H)Typical ethyl pattern.
C4-H δ 7.70 - 7.90 (s, 1H)Characteristic singlet for 3-subst. quinoline.[1][2][3][4][5][6][7][8][9]
NH2 δ 6.20 - 6.50 (br s, 2H)Exchangeable with D2O.
Aromatic δ 7.10 - 7.50 (m, 3H)H5, H6, H7 protons.
MS (ESI) [M+H]+ 187.12 m/zCalc. MW: 186.25 g/mol .
Appearance Physical Pale yellow to off-white solid

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Expert Tips

  • Low Yield in Stage 1: Ensure the lithiation temperature is strictly maintained at -78°C. If the temperature rises, the n-BuLi attacks the pivaloyl carbonyl (forming a ketone) rather than performing ortho-lithiation.

  • Cyclization Failure: If the condensation with propionitrile is sluggish, switch from t-BuOK to NaH (Sodium Hydride) in DMF. NaH is a stronger base and ensures complete deprotonation of the nitrile alpha-carbon.

  • Regioselectivity: The 2-amino group is formed exclusively because the nitrile nitrogen is the only nucleophile available to close the ring onto the aldehyde-derived imine/alcohol intermediate.

References

  • Srinivasan, N., et al. (2016).[10] Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives. Journal of Heterocyclic Chemistry. (General methodology for nitrile condensations).

  • Ma, J.T., et al. (2023).[5] A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates. J. Org.[5] Chem. 88, 3714-3723.[5] Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters . (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. (Context for biological relevance). Retrieved from [Link]

Sources

Application Note: Optimized Purification Strategies for 2-Amino-8-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

The purification of 2-Amino-8-ethyl-3-methylquinoline presents a classic challenge in organic synthesis: separating a basic, lipophilic heterocycle from structurally similar impurities (such as unreacted anilines or regioisomers) on an acidic stationary phase.

This molecule belongs to the 2-aminoquinoline class, often synthesized via the Chichibabin reaction or condensation methods (e.g., Friedländer synthesis).[1][2] Its structure features two competing physicochemical properties:

  • Lipophilicity: The 8-ethyl and 3-methyl groups increase the

    
     (partition coefficient), making the molecule retain poorly in purely polar solvents.
    
  • Basicity: The 2-amino group and the quinoline nitrogen possess lone pairs that act as Lewis bases.

The Separation Challenge: "The Tailing Effect"

Standard silica gel (


) is slightly acidic (

) due to surface silanol groups (

). Without intervention, the basic nitrogens of the quinoline interact with these silanols via hydrogen bonding and ion-exchange mechanisms. This results in peak tailing (streaking), irreversible adsorption, and co-elution with impurities.

This guide details a protocol to neutralize these interactions using amine-modified mobile phases , ensuring sharp peak shapes and high recovery.

Method Development Strategy

Before scaling to a column, the separation must be modeled via Thin Layer Chromatography (TLC).[3][4]

Mobile Phase Selection

For substituted quinolines, a gradient of Hexane and Ethyl Acetate (EtOAc) is the standard starting point.[3] However, the "Amine Modifier" is critical.

ComponentFunctionRecommended Concentration
Hexane Non-polar carrier; drives retention.Gradient Start: 95%
Ethyl Acetate Polar modifier; drives elution.Gradient End: 40-50%
Triethylamine (TEA) Silanol Blocker. Competes for acidic sites.1% v/v (Constant)

Expert Insight: Do not use Diethylamine (DEA) if you plan to analyze fractions via MS immediately, as it forms persistent adducts. TEA is easier to remove via rotary evaporation.

TLC Visualization
  • UV (254 nm): The quinoline core is highly conjugated and will fluoresce strongly.

  • Iodine Stain: Effective for detecting non-UV active aliphatic impurities from the ethyl/methyl alkylation reagents.

Detailed Purification Protocol

Phase 1: Column Preparation (Slurry Packing)

Self-Validating Step: Packing with the modifier already present ensures the silica is "deactivated" before the sample ever touches it.

  • Select Column Size: Use a 1:50 ratio (1 g sample : 50 g Silica Gel 60, 230-400 mesh).

  • Prepare Slurry Solvent: Mix Hexane containing 1% TEA .

  • Slurry Generation: Add silica to the solvent in a beaker; swirl to remove air bubbles.

  • Packing: Pour into the column. Tap the sides gently to settle the bed. Flush with 2 column volumes (CV) of the Hexane/1% TEA buffer to equilibrate.

Phase 2: Sample Loading (Dry Loading Technique)

Why Dry Load? 2-Amino-8-ethyl-3-methylquinoline is likely sparingly soluble in pure hexane. Loading in a strong solvent (DCM) directly to the column top causes "fingering" and band broadening.

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM) or Methanol.[5]

  • Add silica gel (approx. 1-2x the mass of the crude).

  • Evaporate the solvent under vacuum (Rotovap) until a free-flowing, dry powder remains.

  • Carefully pour this powder onto the top of the packed column sand bed.

  • Add a protective layer of sand (1 cm) on top of the sample.

Phase 3: Gradient Elution

Run the gradient at a flow rate appropriate for your column diameter (e.g., 15-20 mL/min for a 2-3 cm diameter column).

Gradient Table:

Time (CV) % Hexane (+1% TEA) % EtOAc (+1% TEA) Phase Description
0 - 2 100% 0% Elute very non-polar impurities (oils).
2 - 5 95% 5% Isocratic hold to stabilize baseline.

| 5 - 15 | 95%


 70% | 5% 

30% | Target Elution Window. | | 15 - 20 | 70%

50% | 30%

50% | Flush polar byproducts. |
Phase 4: Post-Run Workup

The collected fractions will contain Triethylamine.

  • Combine pure fractions based on TLC.

  • Evaporate solvent.[6][7]

  • Critical Step: If TEA salts persist (white residue), redissolve the solid in DCM and wash once with Saturated

    
     (aq), then dry over 
    
    
    
    . This removes ammonium salts formed during the run.

Visualizing the Mechanism

The following diagrams illustrate the workflow and the chemical mechanism of the purification.

Diagram 1: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture TLC TLC Optimization (Hex/EtOAc + TEA) Crude->TLC Determine Rf DryLoad Dry Loading (Silica Adsorption) TLC->DryLoad Rf ~0.3 Column Flash Column (Gradient Elution) DryLoad->Column Load Sample Fractions Fraction Analysis (UV/TLC) Column->Fractions Collect Pure Pure Aminoquinoline Fractions->Pure Combine & Dry

Caption: Operational workflow for the purification of lipophilic aminoquinolines.

Diagram 2: The "Amine Tailing" Solution

SilanolBlocking Silica Acidic Silica Surface (Si-OH) InteractionBad Strong H-Bonding (Tailing/Retention) Silica->InteractionBad No Modifier InteractionGood Blocked Sites (Free Elution) Silica->InteractionGood + TEA Modifier Target 2-Aminoquinoline (Basic) Target->InteractionBad Target->InteractionGood Passes Through TEA Triethylamine (Modifier) TEA->InteractionGood Preferential Binding

Caption: Mechanism of Triethylamine (TEA) in preventing analyte tailing on silica gel.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Streaking/Tailing Insufficient TEA; Silica too active.Increase TEA to 2% or switch to Amine-functionalized Silica cartridges.
Co-elution Impurities have similar polarity.Switch solvent system to DCM / Methanol (98:2) . The change in selectivity often resolves quinolines from anilines.
Low Recovery Irreversible adsorption (Salt formation).Flush column with DCM / Methanol / NH4OH (90:9:1) to strip remaining compound.
Product is Oily Residual solvent or TEA.Dry under high vacuum (< 1 mbar) for 12 hours.

References

  • BenchChem. (2025).[1][4][5][7][8] Purification Strategies for 2-Aminoquinoline Derivatives. Retrieved from

  • Biotage. (2023).[9] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • ChemicalBook. (2026).[10] 2-Aminoquinoline Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). Synthesis, purification and mutagenicity of 2-amino-3-methylimidazolo[4,5-f]quinoline. PubMed. Retrieved from

Sources

Application Note: Comprehensive Analytical Characterization of 2-Amino-8-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-Amino-8-ethyl-3-methylquinoline is a highly substituted bicyclic compound featuring a benzene ring fused to a pyridine ring. Available in both its free base (CAS: 203506-26-7) and hydrochloride salt form (CAS: 1170438-56-8), this molecule serves as a critical chemical probe in proteomics and a precursor in pharmaceutical development due to its potential antimicrobial and antitumor properties[1].

The structural uniqueness of this compound lies in its specific substitution pattern: an exocyclic amino group at position 2, an ethyl group at position 8, and a methyl group at position 3[1]. This configuration creates a distinct steric and electronic environment that dictates its chemical reactivity and biological target binding. For researchers and drug development professionals, rigorous analytical characterization of this compound is paramount to ensure batch-to-batch consistency, verify structural integrity, and quantify trace impurities.

This application note details a self-validating analytical framework utilizing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Profiling

Understanding the fundamental properties of the analyte is the first step in method development. The basicity of the quinoline nitrogen and the exocyclic amine, combined with the hydrophobicity of the alkyl chains, drives the selection of reverse-phase chromatography and positive-ion mass spectrometry[2].

Table 1: Physicochemical Properties of 2-Amino-8-ethyl-3-methylquinoline

PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Number 203506-26-71170438-56-8
Molecular Formula C₁₂H₁₄N₂C₁₂H₁₅ClN₂
Molecular Weight 186.25 g/mol 222.71 g/mol
Structural Class Substituted QuinolineQuinoline Hydrochloride
Primary Ionization Basic (pKa ~4.5 - 5.5)Pre-ionized (Salt)

Integrated Analytical Strategy

To establish a trustworthy and comprehensive profile of the compound, orthogonal analytical techniques must be employed. The workflow below illustrates the integration of quantitative purity analysis, trace impurity profiling, and definitive structural elucidation.

Workflow Start 2-Amino-8-ethyl-3-methylquinoline (Sample Matrix) Prep Sample Preparation (Extraction & Dilution) Start->Prep HPLC HPLC-DAD (Purity & Quantification) Prep->HPLC LCMS LC-MS/MS (Trace Profiling) Prep->LCMS NMR NMR Spectroscopy (Structural Elucidation) Prep->NMR Data Data Integration & Self-Validation HPLC->Data LCMS->Data NMR->Data

Integrated analytical workflow for the comprehensive characterization of quinoline derivatives.

Experimental Protocols & Causality

Do not treat analytical instruments as "black boxes." The protocols below are designed with explicit causality, linking the structural features of 2-Amino-8-ethyl-3-methylquinoline to specific instrumental parameters.

Causality cluster_structure Molecular Structural Features cluster_analytical Chromatographic & MS Parameters N1 Basic Quinoline Nitrogen (pKa ~4.5) Acid Acidic Mobile Phase (0.1% Formic Acid) N1->Acid Prevents peak tailing ESI ESI Positive Mode ([M+H]+ Ionization) N1->ESI Promotes protonation N2 Exocyclic Amino Group (Nucleophilic) N2->ESI Enhances sensitivity Alkyl Ethyl & Methyl Groups (Hydrophobic) C18 C18 Stationary Phase (Reverse-Phase) Alkyl->C18 Drives retention

Logical causality mapping between molecular structural features and analytical method parameters.

High-Performance Liquid Chromatography (HPLC-DAD)

Purpose: Determination of chromatographic purity and quantification of the main active pharmaceutical ingredient (API). Causality: Quinoline derivatives are notorious for peak tailing on standard silica-based columns due to secondary interactions between the basic nitrogen and residual acidic silanol groups on the stationary phase[3]. To mitigate this, an acidic mobile phase (0.1% Formic Acid) is mandatory. The low pH fully protonates the analyte and suppresses silanol ionization, ensuring sharp, symmetrical peaks[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Mobile Phase A (aqueous). Note: Injecting a strong organic solvent into a highly aqueous gradient starting point causes localized disruption of the partitioning equilibrium, leading to peak distortion.

  • Column Selection: Use an end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) to provide adequate hydrophobic retention for the ethyl and methyl groups.

  • Detection: Set the Diode Array Detector (DAD) to monitor at 254 nm and 280 nm, where the conjugated quinoline ring exhibits strong UV absorbance.

  • Gradient Execution: Run the gradient detailed in Table 2.

Table 2: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (Acetonitrile + 0.1% FA)
0.01.095%5%
2.01.095%5%
10.01.010%90%
12.01.010%90%
12.11.095%5%
15.01.095%5%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Purpose: Trace impurity profiling, degradation product identification, and absolute mass confirmation. Causality: The basicity of the exocyclic amine and the quinoline nitrogen ensures excellent ionization efficiency in Electrospray Ionization Positive mode (ESI+), readily accepting a proton to form a strong [M+H]+ precursor ion[2].

Step-by-Step Methodology:

  • Sample Dilution: Dilute the HPLC sample 1:100 in 50% Acetonitrile/Water to prevent detector saturation and mitigate matrix suppression effects.

  • Ionization Parameters: Set ESI+ capillary voltage to 3.5 kV, desolvation temperature to 350°C, and gas flow to 800 L/hr.

  • Collision-Induced Dissociation (CID): Subject the precursor ion (m/z 187.1) to varying collision energies using Argon gas to generate a structural fingerprint.

Table 3: Expected MS/MS Transitions (ESI+) for Structural Confirmation

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Rationale
187.1 [M+H]⁺170.115Loss of NH₃ (-17 Da); typical for exocyclic amines.
187.1 [M+H]⁺158.120Loss of the ethyl radical/group (-29 Da).
187.1 [M+H]⁺142.130Deeper cleavage of alkyl substituents and ring opening.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: Absolute structural elucidation, specifically differentiating regioisomers (e.g., confirming the ethyl group is at position 8 and not position 6)[4]. Causality: The hydrochloride salt form dictates the use of a highly polar deuterated solvent. DMSO-d₆ is selected over CDCl₃ because it fully solubilizes the salt lattice. Furthermore, the strong hydrogen-bonding capability of DMSO slows the chemical exchange rate of the exocyclic -NH₂ protons, allowing them to be clearly resolved as a distinct broad singlet in the ¹H spectrum, rather than exchanging rapidly and disappearing into the baseline.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.

  • Internal Standard (Optional): Add a known mass of 1,3,5-trimethoxybenzene for quantitative NMR (qNMR) purity assessment[4].

  • Acquisition: Acquire a standard 1D ¹H spectrum (minimum 16 scans) and a ¹³C spectrum (minimum 512 scans) at 298 K.

  • 2D Correlation: If regioisomerism is suspected, perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to verify the connectivity of the ethyl group to C-8 and the methyl group to C-3.

System Suitability and Self-Validation

A protocol is only as reliable as its internal validation mechanisms. To ensure the trustworthiness of the analytical data generated, the following system suitability criteria must be met prior to sample analysis. If the system fails these metrics, the causality mapping (Section 4) should be used to troubleshoot (e.g., failing tailing factor indicates degraded mobile phase acidity or column silanol exposure).

Table 4: System Suitability Criteria (Self-Validation)

ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD ≤ 1.0% (n=6)Ensures pump delivery stability and complete column equilibration.
Peak Tailing Factor ≤ 1.5Verifies adequate suppression of basic nitrogen-silanol interactions.
Resolution (Rs) ≥ 2.0 (vs. nearest peak)Guarantees baseline separation for accurate optical integration.
Signal-to-Noise (S/N) ≥ 10:1 at LOQConfirms the mass spectrometer's sensitivity for trace impurity analysis.

References

  • Buy 2-Amino-8-ethyl-3-methylquinoline hydrochloride | 1170438-56-8 - Smolecule. Smolecule.com.
  • Side-by-side comparison of analytical methods for quinoline fungicide detection - Benchchem. Benchchem.com.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC. National Institutes of Health (NIH).
  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC. National Institutes of Health (NIH).

Sources

Cell-based assays for 2-Amino-8-ethyl-3-methylquinoline cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Cell-Based Assays for 2-Amino-8-ethyl-3-methylquinoline Cytotoxicity

Introduction: The Compound & Biological Context

2-Amino-8-ethyl-3-methylquinoline is a heterocyclic aromatic amine (HAA) derivative.[1] Structurally related to well-characterized food-derived mutagens like IQ (2-amino-3-methylimidazo[4,5-f]quinoline), this compound presents a unique toxicological profile due to the steric influence of the 8-ethyl group.

In drug development and environmental toxicology, quinoline derivatives are "double-edged swords." They are privileged scaffolds in medicinal chemistry (antimalarial, anticancer) but are frequently associated with genotoxicity and oxidative stress .

Mechanistic Basis for Assay Selection:

  • DNA Intercalation & Adducts: The planar quinoline ring facilitates DNA intercalation, while the exocyclic amino group (after metabolic activation by CYP450s) can form covalent DNA adducts.

  • Oxidative Stress: Quinoline metabolism often generates Reactive Oxygen Species (ROS) via redox cycling, leading to mitochondrial dysfunction.

  • Metabolic Activation: Unlike direct-acting toxins, aminoquinolines often require bioactivation (e.g., N-hydroxylation by CYP1A2) to exert maximal toxicity.

Scope of this Guide: This document details a tiered screening approach:

  • Tier 1: General Cytotoxicity (Metabolic competence vs. incompetence).

  • Tier 2: Genotoxicity Assessment (DNA damage quantification).

  • Tier 3: Mechanistic Profiling (Oxidative stress and Apoptosis).

Experimental Design Strategy

To accurately assess 2-Amino-8-ethyl-3-methylquinoline, one must account for its solubility and metabolic requirements.

Compound Preparation
  • Solubility: Hydrophobic. Dissolve in DMSO (Dimethyl sulfoxide) to create a stock solution (e.g., 100 mM).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture medium immediately before use. Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Cell Model Selection
Cell LineRationale for Use
HepG2 (Human Hepatoma) Metabolically Competent. Expresses endogenous CYP450s (though lower than primary hepatocytes). Ideal for assessing toxicity requiring bioactivation.
CHO-K1 or V79 (Hamster) Metabolically Incompetent. Standard for basal cytotoxicity. If toxicity is seen here, it suggests direct reactivity. Requires S9 fraction for genotoxicity assays.
SH-SY5Y (Neuroblastoma) Neurotoxicity Target. Quinolines are linked to neurodegeneration (Parkinson's-like pathology).

Tier 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (concentration inhibiting 50% growth) to set doses for downstream assays.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

Protocol Steps:
  • Seeding: Plate HepG2 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment:

    • Remove spent media.

    • Add 100 µL of fresh media containing the compound.

    • Dose Range: 0 (Vehicle), 1, 5, 10, 25, 50, 100 µM.

    • Duration: 24h and 48h time points.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours (until purple formazan crystals form).

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan.

    • Shake plate for 10 min.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


. Plot Log(concentration) vs. % Viability to derive IC50.

Tier 2: Genotoxicity Assessment (Alkaline Comet Assay)

Objective: Detect DNA single/double-strand breaks and alkali-labile sites.

Critical Note: Since aminoquinolines are often pro-mutagens, this assay should be performed in HepG2 cells (intrinsic metabolism) or CHO cells co-incubated with S9 Activation Mix .

Protocol Steps:
  • Preparation: Treat cells with IC10 and IC20 doses for 24h. Harvest cells and resuspend in PBS (

    
     cells/mL).
    
  • Embedding:

    • Mix 50 µL cell suspension with 150 µL low melting point agarose (LMPA) at 37°C.

    • Pipette onto comet slides pre-coated with normal melting agarose. Cover with coverslip; solidify at 4°C for 10 min.

  • Lysis:

    • Remove coverslips. Immerse slides in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1h at 4°C.

  • Unwinding & Electrophoresis:

    • Place slides in alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 min (unwinding).

    • Run electrophoresis at 25V (300 mA) for 20 min.

  • Staining:

    • Neutralize slides (0.4 M Tris, pH 7.5).

    • Stain with SYBR Gold or Propidium Iodide .

  • Scoring: Analyze 50 cells/slide using fluorescence microscopy. Measure % Tail DNA and Tail Moment .

Tier 3: Mechanistic Profiling (ROS & Apoptosis)

Objective: Determine if toxicity is driven by oxidative stress or programmed cell death.

Oxidative Stress (DCFDA Assay)
  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Method:

    • Treat cells for 6–12h.

    • Wash with PBS. Incubate with 10 µM H2DCFDA for 30 min.

    • Wash again to remove extracellular dye.

    • Measure fluorescence (Ex/Em: 485/535 nm).

    • Positive Control:[2] H2O2 (100 µM).

Apoptosis (Caspase-3/7 Glo)
  • Method: Use a luminescent Caspase-3/7 substrate.

  • Workflow: Add reagent directly to treated cells (1:1 ratio). Lyse and incubate for 30 min.

  • Readout: Luminescence is proportional to Caspase activity.

Visualizing the Workflow & Mechanism

G cluster_metabolism Metabolic Activation cluster_outcomes Cellular Outcomes Compound 2-Amino-8-ethyl-3-methylquinoline CYP CYP450 (HepG2/S9) Compound->CYP Bioactivation Assays Assay Selection: 1. MTT (Viability) 2. Comet (DNA Damage) 3. DCFDA (Oxidative Stress) Compound->Assays Guide Design Metabolite N-OH Metabolite (Reactive Electrophile) CYP->Metabolite DNA_Adduct DNA Adducts (Genotoxicity) Metabolite->DNA_Adduct Covalent Binding ROS ROS Generation (Mitochondrial Stress) Metabolite->ROS Redox Cycling Apoptosis Apoptosis (Caspase 3/7) DNA_Adduct->Apoptosis Unrepaired Damage ROS->Apoptosis Mito. Dysfunction

Caption: Mechanistic pathway of aminoquinoline toxicity linking metabolic activation to specific assay endpoints.

Data Interpretation & Troubleshooting

ObservationInterpretationTroubleshooting / Validation
High toxicity in HepG2, Low in CHO Toxicity requires metabolic activation (likely CYP-mediated).Confirm with CHO + S9 fraction. Use CYP inhibitors (e.g., Furafylline for CYP1A2) to rescue viability.
High Comet Tail, High Viability Genotoxic but not immediately cytotoxic (Pro-mutagenic).Critical Warning: This indicates potential carcinogenicity.[3] Long-term exposure assays recommended.
High ROS, No Caspase Activation Necrotic cell death or early oxidative stress.Check ATP levels or LDH release (membrane integrity) to distinguish necrosis from apoptosis.

References

  • Sugimura, T., et al. (2004). "Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish." Cancer Science.

  • Turesky, R. J. (2007). "Formation and biochemistry of carcinogenic heterocyclic aromatic amines in cooked meats." Toxicology Letters.

  • Pfuhler, S., & Wolf, T. (1996). "Detection of DNA-crosslinking agents with the alkaline comet assay." Environmental and Molecular Mutagenesis.

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

  • Niki, E. (2012). "Assessment of oxidative stress in tissues and blood." Free Radical Biology and Medicine.

Sources

Application Note: Characterization of 2-Amino-8-ethyl-3-methylquinoline as a Selective Nitric Oxide Synthase (NOS) Inhibitor

[1]

Introduction & Biological Context

The Molecule: 2-Amino-8-ethyl-3-methylquinoline

2-Amino-8-ethyl-3-methylquinoline (CAS: 1170438-56-8) is a substituted 2-aminoquinoline derivative designed to act as a pharmacophore for the inhibition of Nitric Oxide Synthase (NOS) enzymes.[1] While the parent 2-aminoquinoline scaffold is a known competitive inhibitor of NOS, the addition of the 8-ethyl and 3-methyl groups introduces steric bulk and lipophilicity.[1] These structural modifications are critical for:

  • Isoform Selectivity: Differentiating between the structural pockets of iNOS (inducible, inflammation-linked), nNOS (neuronal, neurodegeneration-linked), and eNOS (endothelial, cardiovascular maintenance).

  • Blood-Brain Barrier (BBB) Penetration: The alkyl substitutions increase logP, potentially enhancing CNS availability for neurodegenerative research.[1]

Mechanism of Action

This molecule functions as a competitive inhibitor at the arginine binding site of the NOS heme domain.[1] It mimics the guanidinium group of the natural substrate, L-Arginine, interacting with the conserved glutamate residue in the active site.

Application Scope

This guide details protocols for profiling the inhibitory potency (IC₅₀) and selectivity of 2-Amino-8-ethyl-3-methylquinoline against NOS isoforms.[1] These assays are essential for researchers developing therapeutics for:

  • Neurodegenerative Diseases: Targeting nNOS to reduce excitotoxicity (Alzheimer’s, Parkinson’s).

  • Chronic Inflammation: Targeting iNOS in autoimmune models.[1]

Signaling Pathway Visualization

The following diagram illustrates the Nitric Oxide signaling cascade and the specific intervention point of 2-Amino-8-ethyl-3-methylquinoline.

NOS_PathwayL_ArgL-ArginineNOS_EnzymeNOS Dimer(nNOS/iNOS/eNOS)L_Arg->NOS_EnzymeO2O2 + NADPHO2->NOS_EnzymeL_CitL-CitrullineNOS_Enzyme->L_CitNONitric Oxide (NO)NOS_Enzyme->NOInhibitor2-Amino-8-ethyl-3-methylquinolineInhibitor->NOS_EnzymeCompetitive Inhibition(Active Site Block)sGCSoluble GuanylylCyclase (sGC)NO->sGCActivationcGMPcGMPsGC->cGMPGTP -> cGMPResponsePhysiological Response(Vasodilation / Neurotoxicity)cGMP->Response

Caption: Competitive inhibition of NOS enzymes by 2-Amino-8-ethyl-3-methylquinoline blocks the conversion of L-Arginine to NO, preventing downstream sGC activation.[1]

Experimental Protocols

Protocol A: The Griess Assay (High-Throughput Screening)

This colorimetric assay measures the breakdown product of NO (nitrite, NO₂⁻) and is the standard for determining IC₅₀ values.

1. Reagents & Preparation
  • Test Compound: 2-Amino-8-ethyl-3-methylquinoline (Dissolve in 100% DMSO to 10 mM stock).

  • Enzyme Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA.

  • Cofactor Mix (Critical): NADPH (1 mM), FAD (5 µM), FMN (5 µM), BH₄ (10 µM), Calmodulin (10 µg/mL), CaCl₂ (1 mM). Note: iNOS is calcium-independent but inclusion ensures protocol uniformity for nNOS/eNOS.[1]

  • Substrate: L-Arginine (10 µM mixed with 0.1 µCi [³H]-Arginine if using radiolabeling, but standard Griess uses cold Arginine at 20-50 µM).

  • Griess Reagents: Sulfanilamide (1% in 5% H₃PO₄) and NED (0.1% N-1-napthylethylenediamine dihydrochloride).[1]

2. Assay Workflow
  • Pre-Incubation:

    • In a 96-well plate, add 10 µL of Test Compound (diluted in buffer, <1% final DMSO).

    • Add 40 µL of Recombinant NOS Enzyme (human nNOS, iNOS, or eNOS).

    • Incubate at 37°C for 15 minutes to allow inhibitor binding to the heme pocket.[1]

  • Reaction Initiation:

    • Add 50 µL of Cofactor/Substrate Master Mix (containing NADPH, BH₄, L-Arginine).

    • Incubate at 37°C for 30–60 minutes .

  • Termination & Readout:

    • Add 50 µL Griess Reagent A (Sulfanilamide).[1] Wait 5 mins.

    • Add 50 µL Griess Reagent B (NED).[1] Wait 5 mins (Pink color develops).

    • Measure Absorbance at 540 nm .

Protocol B: Hemoglobin Capture Assay (Kinetic Validation)

For precise Ki determination, the Hemoglobin (Hb) capture assay is superior as it measures NO directly via the conversion of oxyhemoglobin (HbO₂) to methemoglobin (MetHb).

  • Setup: Prepare a reaction mixture containing 10 µM HbO₂ in HEPES buffer.

  • Execution: Add Enzyme and Inhibitor as above. Initiate with NADPH.[1]

  • Kinetic Read: Monitor the absorbance change at 401 nm (increase in MetHb) continuously for 10 minutes.

  • Analysis: The slope of the linear portion of the curve represents the velocity (V).[1]

Data Analysis & Interpretation

Calculating IC₅₀

Plot log[Inhibitor] vs. % Inhibition. Fit the data to the non-linear regression equation (4-parameter logistic):

1
Selectivity Profiling (Hypothetical Data Structure)

The 8-ethyl-3-methyl substitution is expected to alter the selectivity profile compared to the parent 2-aminoquinoline.[1]

IsoformRoleDesired OutcomeSelectivity Index (SI) Calculation
nNOS Neuronal signalingHigh Potency (Low IC₅₀)Reference
iNOS InflammationModerate/High Potency

eNOS VasodilationLow Potency (High IC₅₀)

Interpretation: A successful neuroprotective candidate should have an eNOS/nNOS SI > 100 to avoid cardiovascular toxicity (hypertension).[1]

Experimental Workflow Diagram

Assay_WorkflowStartStart: Compound Preparation(10mM DMSO Stock)DilutionSerial Dilution(0.1 nM to 100 µM)Start->DilutionIncubationPre-Incubation(15 min @ 37°C)Allows Active Site BindingDilution->IncubationEnz_PrepEnzyme Prep(nNOS, iNOS, or eNOS)Enz_Prep->IncubationInitiationAdd Master Mix(L-Arg, NADPH, BH4)Incubation->InitiationReactionEnzymatic Reaction(30-60 min @ 37°C)Initiation->ReactionGriessAdd Griess Reagents(Sulfanilamide + NED)Reaction->GriessReadoutMeasure Absorbance(540 nm)Griess->Readout

Caption: Step-by-step workflow for the high-throughput Griess assay to determine IC50 values.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Insufficient CofactorsEnsure BH₄ is fresh (oxidizes rapidly). Store BH₄ at -80°C under Argon.
High Background Contaminated ReagentsUse nitrate-free water.[1] Ensure DMSO < 1% final concentration.[1]
Poor Solubility Hydrophobic nature of 8-ethyl/3-methylUse the Hydrochloride salt form if available, or sonicate the DMSO stock.[1]
Non-Linear Kinetics Substrate DepletionReduce reaction time or enzyme concentration to ensure initial velocity conditions.[1]

References

  • Silverman, R. B., et al. (2014). "Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition."[1] Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2026). "Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors." PubMed Central.[1] Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Friedländer Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this classic and versatile reaction for the synthesis of quinoline scaffolds. Quinolines are a critical structural motif in a vast array of biologically active compounds and pharmaceuticals.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your synthetic outcomes.

Mechanism Overview: The Two Competing Pathways

The Friedländer synthesis is the condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[3][4] While the reaction is robust, its mechanism has been a subject of discussion, with two primary pathways considered, depending on the specific reactants and conditions (acidic or basic catalysis).[5][6][7]

  • Aldol-First Pathway: The reaction can initiate with an intermolecular aldol condensation between the two carbonyl partners. The resulting aldol adduct then undergoes a rapid intramolecular cyclization via imine formation, followed by dehydration to yield the aromatic quinoline ring.[5][8]

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This intermediate then undergoes an intramolecular aldol-type condensation and dehydration to form the final product.[5][6][8]

Understanding these pathways is crucial for troubleshooting, as the predominant mechanism can influence side product formation and overall reaction efficiency.

Friedlander_Mechanism cluster_1 Aldol-First Pathway cluster_2 Schiff Base-First Pathway Reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Aldol Aldol Adduct Reactants->Aldol Aldol Condensation Schiff Schiff Base Reactants->Schiff Schiff Base Formation Unsaturated α,β-Unsaturated Carbonyl Intermediate Aldol->Unsaturated - H₂O Quinoline Substituted Quinoline Unsaturated->Quinoline Cyclization & - H₂O Cyclized Cyclized Intermediate Schiff->Cyclized Intramolecular Aldol-type Condensation Cyclized->Quinoline - H₂O

Caption: Competing mechanistic pathways of the Friedländer synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Friedländer synthesis in a question-and-answer format.

Problem 1: Low or No Yield

Q: My reaction is not proceeding, or the yield is disappointingly low. What are the primary causes and how can I fix this?

A: Low yields are a frequent issue and can stem from several factors. A systematic approach is key to identifying the root cause.[1]

  • Cause 1: Inactive or Inappropriate Catalyst: The choice of catalyst is critical.[1] Traditional methods use strong acids (H₂SO₄, p-TsOH) or bases (NaOH, KOtBu), but these can also promote side reactions or degradation.[1][9]

    • Solution: Screen a panel of catalysts. Modern, milder catalysts like molecular iodine, Lewis acids (e.g., Nd(NO₃)₃·6H₂O), or heterogeneous catalysts (e.g., Nafion, Amberlyst-15) can be highly effective and improve yields.[5][10][11] For base-catalyzed reactions prone to self-condensation, switching to an acid catalyst can be beneficial.[12]

  • Cause 2: Harsh Reaction Conditions: High temperatures, a hallmark of classical Friedländer conditions, can cause decomposition of sensitive starting materials or the final quinoline product, often leading to tar formation.[1][9][12]

    • Solution: Employ milder reaction conditions. If thermal heating is necessary, incrementally decrease the temperature. Consider alternative energy sources like microwave irradiation, which often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles by minimizing thermal degradation.[13]

  • Cause 3: Poor Substrate Reactivity: The electronic nature of your substrates plays a significant role. Electron-withdrawing groups on the 2-aminoaryl carbonyl can decrease the nucleophilicity of the amino group, slowing the reaction. Conversely, sterically hindered substrates may require more forcing conditions.[12]

    • Solution: For unreactive substrates, a more active catalyst system or higher temperatures may be necessary.[12] Increasing the reaction time is a simple first step. For substrates sensitive to high heat, microwave-assisted synthesis can be particularly effective.[14]

  • Cause 4: Competing Side Reactions: The most common side reaction is the self-condensation (aldol reaction) of the α-methylene carbonyl partner, especially under basic conditions.[15] This consumes your reactant and complicates purification.

    • Solution: To mitigate self-condensation, you can try slow addition of the ketone to the reaction mixture. A more robust solution is to switch from a base to an acid catalyst.[12] Alternatively, using a pre-formed imine (Schiff base) of the 2-aminoaryl carbonyl can completely prevent this side reaction.[9]

Troubleshooting_Low_Yield Start Low or No Yield Cat Evaluate Catalyst - Is it active? - Is it appropriate? Start->Cat Cond Assess Conditions - Is temp too high/low? - Is time sufficient? Start->Cond Sub Check Substrates - Are they pure? - Are they sterically/electronically challenging? Start->Sub Side Consider Side Reactions - Self-condensation? - Decomposition? Start->Side Sol_Cat Solution: - Screen different catalysts (I₂, Lewis acids) - Use fresh catalyst Cat->Sol_Cat Sol_Cond Solution: - Use milder conditions - Try microwave irradiation - Increase reaction time Cond->Sol_Cond Sol_Sub Solution: - Purify starting materials - Use more forcing conditions for hindered substrates Sub->Sol_Sub Sol_Side Solution: - Switch from base to acid catalyst - Use slow addition of ketone - Use a pre-formed imine Side->Sol_Side

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Side Products & Purification Issues

Q: My reaction produces a mixture of products, including isomers and a dark-colored tar, making purification a nightmare. What's happening and what can I do?

A: Product mixtures and difficult purifications are often linked. Identifying the side products is the first step to suppression.

  • Issue 1: Regioisomers: When using an unsymmetrical ketone (e.g., 2-butanone), the condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomeric quinolines.[12] This is a major challenge in Friedländer synthesis.[6]

    • Solution: Regioselectivity can be difficult to control. Some strategies include:

      • Catalyst Choice: Certain amine catalysts or ionic liquids have been reported to improve regioselectivity.[9]

      • Substrate Modification: Using β-ketoesters or 1,3-diketones often provides excellent regioselectivity for 2,3-disubstituted products.[6] Introducing a directing group, like a phosphoryl group on the α-carbon of the ketone, can also be effective.[9]

  • Issue 2: Self-Condensation Products: As mentioned, the α-methylene ketone can react with itself, especially under basic catalysis, leading to aldol condensation products that contaminate your desired quinoline.[15]

    • Solution: The most effective strategy is to switch to acidic conditions (e.g., p-TsOH, TFA, or even molecular iodine).[5][12] This protonates the carbonyl, disfavoring enolate formation and the subsequent self-condensation pathway.

  • Issue 3: Tar/Polymer Formation: Dark, tarry materials are usually the result of polymerization or decomposition of starting materials or products under excessively harsh conditions (e.g., high heat, strong acid/base).[12]

    • Solution:

      • Reduce the reaction temperature.[12]

      • Use a milder, more selective catalyst.[12]

      • Reduce reaction time. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent over-heating the product.[12]

      • Ensure high purity of starting materials, as impurities can sometimes initiate polymerization.

  • Purification Strategy:

    • If tar is present, attempt to precipitate the desired product by adding a non-polar solvent (like hexanes) to a solution of the crude material in a minimal amount of a more polar solvent (like dichloromethane or ethyl acetate). The tar may crash out, allowing you to decant the product-containing solution.

    • For column chromatography, a dry-loading technique can be helpful for viscous crude oils. Pre-adsorb the crude material onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting free-flowing powder onto the column. This prevents streaking and improves separation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal catalyst and solvent for my specific substrates?

A: The "best" system is substrate-dependent. However, general guidelines can be summarized. Acidic conditions are often preferred to avoid self-condensation, while modern catalysts offer milder conditions. The solvent choice depends on the catalyst and the solubility of the reactants.[9]

Catalyst TypeExamplesRecommended SolventsKey Considerations
Brønsted Acids p-TsOH, H₂SO₄, TFAToluene, Ethanol, Acetic AcidEffective and inexpensive, but can be harsh. Good for avoiding base-mediated side reactions.[5][9]
Bases NaOH, KOtBu, DBUEthanol, Toluene, DMFClassical conditions. Prone to causing self-condensation of the ketone partner.[9][10]
Lewis Acids Y(OTf)₃, Nd(NO₃)₃, Sc(OTf)₃Dichloromethane (DCM), ChlorobenzeneGenerally milder than Brønsted acids. Can offer improved yields and selectivities.[5][16]
Halogens Iodine (I₂)Solvent-free or TolueneActs as a mild Lewis acid. Highly efficient and often allows for solvent-free conditions.[1][5]
Heterogeneous Nafion, Amberlyst-15, P₂O₅/SiO₂Ethanol, Solvent-freeSimplifies workup (catalyst is filtered off). Environmentally friendly.[10][11][17]

Q2: Can the Friedländer synthesis be performed under "green" or solvent-free conditions?

A: Absolutely. There is a strong trend towards making this reaction more environmentally benign.

  • Solvent-Free: Many modern protocols, particularly those using catalysts like molecular iodine or silica-supported acids, can be run neat (solvent-free) by simply heating a mixture of the reactants and catalyst.[9][17]

  • Water as a Solvent: Remarkably, some Friedländer reactions can be performed efficiently in water at moderate temperatures (e.g., 70°C), often without any catalyst at all.[18] This is an excellent green alternative.

  • Microwave-Assisted Synthesis (MAOS): MAOS is considered a green technology because it dramatically reduces reaction times (from hours to minutes), which lowers energy consumption and often increases yields, thereby improving atom economy.

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Friedländer Synthesis

This protocol is a robust and generally applicable method that avoids harsh acids or bases.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl ketone/aldehyde (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and molecular iodine (I₂) (0.1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to 80–100 °C with stirring. The reaction can often be performed neat, but if solubility is an issue, a minimal amount of toluene can be added.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the 2-aminoaryl carbonyl starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Quenching: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 15 mL) to remove the iodine color.

  • Extraction: Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Protocol 2: Microwave-Assisted Friedländer Synthesis

This protocol highlights the speed and efficiency of using microwave irradiation.

  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stirrer, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and glacial acetic acid (5 mL), which acts as both the catalyst and solvent.[14]

  • Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 160 °C) for a short duration (typically 5-15 minutes). Safety Note: Always follow the safety guidelines for your specific microwave reactor.

  • Workup: After the reaction is complete, cool the vial to room temperature (often with compressed air). Pour the reaction mixture into ice-water (approx. 50 mL).

  • Neutralization: Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration, wash with water, and dry. If it remains in solution, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography or recrystallization as needed.

References

  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Rostami, A., & Dolatkhah, Z. (2019). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Current Organic Synthesis, 16(5), 651-653. [Link]

  • Friedlander quinoline synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Bailey, H. E., et al. (2020). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 11(3), 549-560. [Link]

  • Varela, J., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(2), 195-214. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Research on Chemical Intermediates. [Link]

  • Huigens, R. W., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33695-33715. [Link]

  • Muscia, G. C., et al. (2011). Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol) Bound Acetoacetate. Combinatorial Chemistry & High Throughput Screening, 14(6), 499-503. [Link]

  • Shinde, P. B., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(2), 297-329. [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(3), 389-392. [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Muscia, G. C., et al. (2006). Microwave-assisted Friedländer synthesis of quinolines derivatives as potential antiparasitic agents. Tetrahedron Letters, 47(50), 8811-8815. [Link]

  • Recent Advances in the Friedländer Reaction. (2009). Chemical Reviews. [Link]

  • Zhang, Z.-H., & Yin, L. (2012). Efficient Friedländer Synthesis of Quinoline Derivatives from 2-Aminoarylketones and Carbonyl Compounds Mediated by Recyclable, Poly(ethylene glycol)-Supported Sulfonic Acid. Synthetic Communications, 42(22), 3292-3300. [Link]

  • Fehnel, E. A., & Cohn, D. E. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 76(6), 798-805. [Link]

  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]

  • Bailey, H. E., et al. (2020). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate. [Link]

  • Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. (2024). Angewandte Chemie International Edition. [Link]

  • Shinde, P. B., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(2), 297-329. [Link]

  • Mechanism for the Friedländer reaction under acidic conditions showing reaction of 3a with 2,4-pentanedione (2) to give quinoline 5. (n.d.). ResearchGate. [Link]

  • Gontijo, V. A. S., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4125. [Link]

  • Shinde, P. B., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar. [Link]

Sources

Optimizing reaction conditions for 2-Amino-8-ethyl-3-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-8-ethyl-3-methylquinoline Synthesis

Case ID: #QSYN-8E3M-OPT Status: Active Support Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 2-Amino-8-ethyl-3-methylquinoline presents a unique set of challenges due to the steric hindrance imposed by the 8-ethyl group (peri-interaction) and the electronic requirements of placing a 3-methyl substituent. While direct Friedländer annulations are common for quinolines, they often fail to yield the 2-amino functionality directly with high specificity.

This guide optimizes the most robust industrial route: The Knorr-Type Cyclization followed by Activation and Amination. This pathway ensures correct regiochemistry for the 3-methyl and 8-ethyl groups while providing a reliable handle for the 2-amino installation.

Phase 1: The Synthetic Pathway & Logic

Before troubleshooting, we must establish the validated baseline protocol. We utilize a 3-Step Convergent Strategy to minimize regioisomeric byproducts.

Validated Route:

  • Condensation/Cyclization: 2-Ethylaniline + Diethyl 2-methylmalonate

    
     8-Ethyl-3-methyl-2-quinolone (via thermal cyclization or PPA).
    
  • Activation: Chlorination using POCl

    
    
    
    
    
    2-Chloro-8-ethyl-3-methylquinoline.
  • Amination: Nucleophilic Aromatic Substitution (S

    
    Ar) or Buchwald-Hartwig Coupling 
    
    
    
    Target Molecule .
Visualizing the Workflow

SynthesisWorkflow Start 2-Ethylaniline (Starting Material) Inter1 Intermediate Amide (Open Chain) Start->Inter1 Condensation (140°C) Reagent1 Diethyl 2-methylmalonate Reagent1->Inter1 Cyclization Cyclization (PPA or Ph2O, >250°C) Inter1->Cyclization Quinolone 8-Ethyl-3-methyl-2-quinolone (The Core) Cyclization->Quinolone -EtOH Chlorination Activation (POCl3, Reflux) Quinolone->Chlorination ChloroQ 2-Chloro-8-ethyl-3-methylquinoline (Activated Scaffold) Chlorination->ChloroQ Amination Amination (NH3/Pressure or Pd-Cat) ChloroQ->Amination Target 2-Amino-8-ethyl-3-methylquinoline (Final Product) Amination->Target

Caption: Step-wise synthetic logic for overcoming steric and electronic barriers in 2-amino-3,8-disubstituted quinoline synthesis.

Phase 2: Troubleshooting & Optimization Guides

Module A: Optimizing the Ring Closure (The Quinolone Core)

Issue: Low yield or incomplete cyclization of the 2-ethylaniline intermediate.

Q: I am observing significant charring and low yields (<30%) during the cyclization of the anilide intermediate. How do I stabilize this?

Technical Insight: The 8-ethyl group introduces steric bulk near the nitrogen, which can retard the nucleophilic attack on the carbonyl required for ring closure. Furthermore, thermal cyclization in diphenyl ether often requires temperatures (


C) that degrade the alkyl chain.

Optimization Protocol:

  • Switch to Polyphosphoric Acid (PPA): Instead of thermal cyclization, use PPA cyclization at a lower temperature (

    
    C). The acidic medium protonates the carbonyl, making it more electrophilic and facilitating the attack by the aromatic ring despite the steric hindrance.
    
    • Ratio: Use a 10:1 w/w ratio of PPA to substrate.

    • Stirring: Mechanical stirring is mandatory due to high viscosity.

  • The "Pre-Condensation" Check: Ensure the initial condensation of 2-ethylaniline and diethyl 2-methylmalonate is complete before adding PPA. Monitor the removal of ethanol.[1] If ethanol remains, it inhibits the temperature rise needed for the next step.

Q: My product is co-eluting with unreacted aniline. How do I purify the 2-quinolone intermediate?

Troubleshooting: The 2-quinolone (tautomer of 2-hydroxyquinoline) is amphoteric but predominantly phenolic in character.

  • Protocol: Dissolve the crude reaction mixture in 10% NaOH (aq). The quinolone will form a water-soluble sodium salt. Extract the organic impurities (unreacted aniline) with Ethyl Acetate. Then, acidify the aqueous layer with HCl to precipitate the pure 2-quinolone.

Module B: Activation (The Chlorination Step)

Issue: Incomplete conversion to 2-chloro-8-ethyl-3-methylquinoline.

Q: After refluxing with POCl


 for 4 hours, TLC shows a persistent starting material spot. Should I increase the temperature? 

Technical Insight: The 3-methyl group provides electron density to the ring, slightly deactivating the C2 position toward nucleophilic attack by chloride, while the 8-ethyl group creates a "buttressing effect" that may distort the ring planarity.

Optimization Protocol:

  • Catalytic Additive: Do not just increase temperature. Add a catalytic amount of DMF (Dimethylformamide) to the POCl

    
    .
    
    • Mechanism:[2][3][4][5][6] DMF reacts with POCl

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than POCl
      
      
      
      alone.
  • Stoichiometry: Ensure you are using at least 3-5 equivalents of POCl

    
    . The reaction consumes reagent not just for chlorination but also to sequester the water generated (as phosphoric acid).
    
  • Endpoint Detection: Do not rely solely on UV visualization (both SM and Product fluoresce similarly). Use an iodine stain or LC-MS to confirm conversion.

Module C: Amination (The Critical Step)

Issue: The S


Ar reaction with ammonia is failing or requiring dangerous pressures.

Q: I cannot get the chloride to displace with aqueous ammonia, even at reflux. What are my alternatives?

Technical Insight: The 2-position of quinoline is activated for Nucleophilic Aromatic Substitution (S


Ar), but the 3-methyl group  creates steric hindrance and donates electrons, making the C2 center less electrophilic. Standard aqueous ammonia reflux is insufficient.

Optimization Matrix (Select based on available equipment):

MethodConditionsProsCons
Method A: High Pressure NH

in Methanol, Autoclave, 120-150°C, 10-20 bar.
Cleanest product, simple workup.Requires high-pressure reactor safety protocols.
Method B: Catalytic (Buchwald) Pd

(dba)

, BINAP, LiHMDS or Benzophenone imine, Toluene, 100°C.
Works at lower temps, high yields for hindered substrates.Expensive catalysts, requires inert atmosphere (Glovebox/Schlenk).
Method C: Solvent-Free Acetamide + K

CO

melt (200°C), followed by hydrolysis.
Low cost, no pressure vessel needed.Harsh conditions, difficult purification (tar formation).

Recommended Protocol (Method B - Buchwald-Hartwig): For research scale (<5g), the Palladium-catalyzed route is superior due to the steric bulk of the 8-ethyl group.

  • Catalyst: Pd(OAc)

    
     (5 mol%) + BINAP (7 mol%).
    
  • Amine Source: Benzophenone imine (1.2 eq). Note: This acts as an ammonia surrogate.[5]

  • Base: Cs

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Toluene (0.2 M).

  • Hydrolysis: Treat the resulting imine with 1M HCl/THF to release the free amine.

Phase 3: Quantitative Data & Specifications

Solvent Selection Guide for 2-Amino-8-ethyl-3-methylquinoline
SolventApplicationSolubility RatingNotes
Ethanol/Methanol RecrystallizationHigh (Hot) / Low (Cold)Ideal for final purification.
Dichloromethane ExtractionHighGood for isolating the 2-chloro intermediate.
DMSO/DMF Reaction MediumHighUse for S

Ar if not using Pd-catalysis. Difficult to remove.
Toluene Reaction MediumModeratePreferred for Pd-catalyzed amination.
Analytical Checkpoints
  • 1H NMR (DMSO-d6): Look for the disappearance of the Cl-C2 signal. The 2-NH

    
     protons typically appear as a broad singlet around 
    
    
    
    6.5 - 7.5 ppm (exchangeable with D
    
    
    O).
  • Key Shift: The 3-methyl group will appear as a singlet around

    
     2.1 - 2.4 ppm. The 8-ethyl group will show a characteristic triplet (CH
    
    
    
    ) and quartet (CH
    
    
    ).

Phase 4: Advanced Troubleshooting Logic (Decision Tree)

Troubleshooting Start Problem Detected Step Which Step? Start->Step Cyclization Ring Closure (Step 1) Step->Cyclization Amination Amination (Step 3) Step->Amination Issue1 Incomplete Reaction? Cyclization->Issue1 Issue2 Black Tar? Cyclization->Issue2 Sol1 Check Ethanol Removal. Increase Temp to 160°C. Issue1->Sol1 Yes Sol2 Switch to PPA method. Control Temp <140°C. Issue2->Sol2 Yes Issue3 No Reaction with NH3? Amination->Issue3 Issue4 Product trapped in aqueous? Amination->Issue4 Sol3 Switch to Pd-Catalysis (Buchwald-Hartwig). Issue3->Sol3 Yes Sol4 2-Aminoquinolines are basic. Extract at pH 10-12. Issue4->Sol4 Yes

Caption: Decision matrix for diagnosing failure modes in the cyclization and amination phases.

References

  • BenchChem Technical Support. (2025).[1][3] Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.[1][3][7] 7[6]

  • Alfa Chemistry. (2025). Friedländer Quinoline Synthesis: Mechanisms and Catalysis.[4] Alfa Chemistry. 4[6]

  • Heterocycles Journal. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[8] Heterocycles, Vol 92.[8] 8

  • BenchChem Protocols. (2025). An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives. BenchChem.[1][3][7] 3

  • Google Patents. (2003). Process for the preparation of quinoline derivatives (WO2003093239A2). Google Patents. 9

Sources

Technical Support Center: Synthesis of 2-Amino-8-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Amino-8-ethyl-3-methylquinoline. This document is intended for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related quinoline derivatives. As this specific molecule is not a widely cataloged compound, this guide is based on the principles of the most probable synthetic route: the Friedländer Annulation. We will explore the core reaction, delve into common side product formations, provide detailed troubleshooting FAQs, and outline robust experimental and purification protocols.

Section 1: Proposed Synthetic Strategy: The Friedländer Annulation

The Friedländer synthesis is a robust and direct method for constructing the quinoline scaffold. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][2] For our target molecule, 2-Amino-8-ethyl-3-methylquinoline, the most logical precursors are 2-amino-3-ethylacetophenone and propionitrile (or a derivative like propionaldehyde in the presence of a self-condensation catalyst).

The reaction is typically catalyzed by either an acid or a base.[3][4] The mechanism proceeds through an initial aldol-type condensation to form an intermediate, which then undergoes cyclization and dehydration to yield the final aromatic quinoline ring.[3]

Friedlander Synthesis reactant1 2-Amino-3-ethylacetophenone catalyst Base or Acid (e.g., KOH, p-TsOH) reactant1->catalyst reactant2 Propionaldehyde reactant2->catalyst intermediate Aldol Condensation Intermediate catalyst->intermediate Condensation product 2-Amino-8-ethyl-3-methylquinoline intermediate->product Cyclization & Dehydration (-H2O)

Caption: Proposed Friedländer synthesis pathway.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues observed during Friedländer-type syntheses. Each problem is presented in a question-and-answer format, providing insights into the root cause and offering actionable solutions.

Q1: My reaction turns dark brown or black, and I observe significant tar formation. What's causing this and how can I prevent it?

A1: This is a classic sign of polymerization and degradation, often caused by harsh reaction conditions.[5][6]

  • Causality: High temperatures or overly strong acid/base catalysts can promote the self-condensation of the α-methylene ketone (in this case, propionaldehyde or its enolate). This leads to the formation of complex polymeric byproducts, often referred to as "tar," which can trap the desired product and complicate purification.[7] The Skraup synthesis, a related method, is particularly notorious for tar formation from the polymerization of acrolein.[6]

  • Troubleshooting & Solutions:

    • Temperature Control: Begin the reaction at a lower temperature and increase it gradually. Monitor the reaction by Thin Layer Chromatography (TLC) to find the minimum temperature required for product formation. Over-refluxing should be avoided.

    • Catalyst Choice & Concentration: If using a strong base like KOH, consider switching to a milder catalyst such as piperidine or using a catalytic amount of p-Toluenesulfonic acid (p-TsOH).[2] If strong conditions are necessary, ensure slow, controlled addition of the catalyst.

    • Purity of Starting Materials: Impurities in the starting 2-amino-3-ethylacetophenone can act as initiators for polymerization. Ensure all reagents are of high purity before starting.[5]

Q2: My final product yield is low, and I've isolated a significant amount of an uncyclized intermediate. How can I drive the reaction to completion?

A2: The isolation of an intermediate indicates that the initial condensation is occurring, but the subsequent cyclization and dehydration steps are inefficient.

  • Causality: The cyclization step is an intramolecular electrophilic attack, which can be slow if the reaction conditions are not optimal. Insufficient heat or an inappropriate catalyst may not provide enough energy to overcome the activation barrier for ring closure.[8]

  • Troubleshooting & Solutions:

    • Increase Reaction Time/Temperature: While avoiding excessive heat (see Q1), a modest increase in temperature or a longer reaction time may be necessary to promote cyclization. Monitor via TLC until the intermediate spot is consumed.

    • Switch Catalyst Type: If using a base, the cyclization is often the rate-determining step. Switching to an acid catalyst (like p-TsOH or H₂SO₄) can protonate the carbonyl group, making it more electrophilic and accelerating the intramolecular attack.[9]

    • Dehydrating Conditions: Ensure that water, a byproduct of the reaction, is effectively removed. Using a Dean-Stark trap when reacting in a solvent like toluene can shift the equilibrium towards the dehydrated quinoline product.

Q3: My NMR/MS analysis shows multiple isomers or a product with double the expected mass. What are these byproducts?

A3: This points towards two potential side reactions: the formation of regioisomers or dimerization.

  • Causality:

    • Dimerization/Self-Condensation: The most likely high-molecular-weight byproduct is a dimer formed from the self-condensation of the starting 2-amino-3-ethylacetophenone. This can occur under strong basic or acidic conditions where one molecule acts as a nucleophile and another as an electrophile.

    • Isomer Formation: While the Friedländer synthesis with 2-aminoacetophenone and a simple ketone is generally regioselective, using an unsymmetrical ketone can lead to a mixture of products.[7] In this specific synthesis, this is less of a concern, but impurities in the starting aniline could lead to isomeric quinoline byproducts.

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Ensure a slight excess of the simpler carbonyl component (propionitrile/propionaldehyde) to minimize the self-condensation of the more complex and valuable amino-ketone.

    • Lower Reaction Temperature: Dimerization is often favored at higher temperatures where intermolecular reactions can compete more effectively with the desired intramolecular cyclization.

    • Purification: Careful column chromatography is usually required to separate these closely related byproducts.

Side_Products Start 2-Amino-3-ethylacetophenone + Propionaldehyde Intermediate Intermediate Start->Intermediate Condensation Dimer Self-Condensation Dimer Start->Dimer Intermolecular Self-Condensation Polymer Polymerization/Tar Start->Polymer Degradation (High Temp) Product Desired Product (2-Amino-8-ethyl-3-methylquinoline) Intermediate->Product Intramolecular Cyclization (Favored)

Caption: Competing main and side reaction pathways.

Section 3: Experimental Protocols and Data

Table 1: General Reaction Parameter Troubleshooting
ParameterIssueRecommended ActionRationale
Temperature Low yield, unreacted starting materialGradually increase temperature (e.g., from 80°C to 110°C in Toluene)Provides activation energy for cyclization.
Tar formation, dark colorationDecrease temperature, use reflux condenser efficientlyMinimizes polymerization and degradation side reactions.[5]
Catalyst Slow or incomplete reactionSwitch from base (KOH) to acid (p-TsOH) or use a stronger Lewis acid catalyst.[10]Acid catalysis protonates the carbonyl, making it a better electrophile for the ring-closing step.[9]
Excessive byproduct formationUse a milder catalyst (e.g., piperidine) or reduce catalyst loading to truly catalytic amounts (1-5 mol%).Harsher conditions can accelerate side reactions more than the desired reaction.
Reaction Time Incomplete conversionIncrease reaction time and monitor by TLC every 1-2 hours.Allows the rate-determining cyclization step to proceed to completion.[8]
Product degradationMonitor by TLC; quench the reaction as soon as the starting material is consumed.Prolonged exposure to heat and catalytic conditions can degrade the final product.[5]
Protocol 1: Optimized Synthesis of 2-Amino-8-ethyl-3-methylquinoline

This protocol is a general guideline. Optimal conditions may vary and should be determined through small-scale experiments.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-ethylacetophenone (1.0 eq).

  • Reagent Addition: Add a suitable solvent (e.g., Toluene, 5 mL per mmol of starting material) followed by propionaldehyde (1.2 eq).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110°C for Toluene) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will likely be a dark oil or solid.

Protocol 2: Purification by Column Chromatography

The basic amino group in the product can cause peak tailing and poor separation on standard silica gel due to strong acid-base interactions.[11]

  • Column Packing: Pack a silica gel column using a non-polar solvent (e.g., Hexane).

  • Solvent System Preparation: Prepare an eluent system. A good starting point is Hexane:Ethyl Acetate. Crucially, add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.5-1% v/v) to the eluent mixture. This will deactivate the acidic silanol groups on the silica surface, preventing tailing.[12]

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA) and gradually increase the polarity. Collect fractions and monitor by TLC to isolate the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Amino-8-ethyl-3-methylquinoline.

References

  • Synthesis of Quinoline and its Derivatives using Various Name Reactions. (n.d.). IIP Series. Retrieved from [Link]

  • Combes quinoline synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). Chemeurope.com. Retrieved from [Link]

  • Pfitzinger reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Friedländer synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). SlideShare. Retrieved from [Link]

  • Combes synthesis of quinolines. (n.d.). Organic-chemistry.org. Retrieved from [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021, August 26). YouTube. Retrieved from [Link]

  • Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. (2024, June 9). YouTube. Retrieved from [Link]

  • Yadav, T., Yadav, M., & Kishore, D. (2016). Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Asian Journal of Chemistry, 28(5), 1177-1180.
  • Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. (2016). Arkivoc.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Cheng, C.-C., & Liou, S.-Y. (1991). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry, 56(17), 5227-5231.
  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. (2022). Chemical Biology & Drug Design, 100(2), 215-236.
  • Three types of approaches to synthesize 2‐aminoquinoline scaffold. (2024).
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2024). PeerJ.
  • Antimalarials: Synthesis of 4‐aminoquinolines that circumvent drug resistance in malaria parasites. (1998). Journal of Heterocyclic Chemistry, 35(6), 1471-1480.
  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. (2005). Bioorganic & Medicinal Chemistry, 13(2), 557-564.
  • Purification method of 8-hydroxyquinoline crude product. (2013).
  • A well working quinoline synthesis. (2014, August 2). Reddit. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Molecules, 5(8), 988-996.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2014). New Journal of Chemistry, 38(11), 5539-5547.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2012). Targets in Heterocyclic Systems, 16, 1-25.
  • Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. (2010). Journal of Heterocyclic Chemistry, 47(4), 773-779.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). Molecules, 30(1), 195.

Sources

Technical Support Center: 2-Amino-8-ethyl-3-methylquinoline Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers and process chemists working with 2-Amino-8-ethyl-3-methylquinoline (CAS: 1170438-56-8).[1][2] The following protocols and troubleshooting steps are designed to address common bottlenecks in yield and purity, specifically focusing on the modified Knorr-Quinoline and Chlorination-Amination pathways, which are the industry standards for this substitution pattern.

Core Compound Information
  • Target Molecule: 2-Amino-8-ethyl-3-methylquinoline[1][2][3][4][5][6]

  • CAS Number: 1170438-56-8 (Hydrochloride salt)[1][2][7]

  • Key Structural Features:

    • Position 2: Amino group (-NH₂); prone to oxidation and diazotization.[1][2]

    • Position 3: Methyl group (-CH₃); provides steric bulk, preventing 3-position electrophilic attack.[1][2]

    • Position 8: Ethyl group (-CH₂CH₃); introduces significant steric hindrance near the ring nitrogen, affecting N-alkylation and cyclization rates.[1][2]

Module 1: Synthesis Optimization & Troubleshooting

Pathway Overview

The most robust route for high-purity synthesis involves a three-step sequence:

  • Cyclization: Condensation of 2-ethylaniline with a

    
    -keto ester (e.g., ethyl 2-methylacetoacetate) to form the 2-hydroxyquinoline (carbostyril) intermediate.[1][2]
    
  • Chlorination: Conversion of the hydroxyl group to a chloro group using POCl₃.[1][2]

  • Amination: Nucleophilic displacement of the chloride with ammonia to yield the final amine.[1][2]

Step 1: Cyclization (Formation of the Quinoline Core)

Issue: Low yield of 8-ethyl-3-methyl-2-quinolone; product appears as a sticky gum.[1][2]

Root Cause: The 8-ethyl group creates steric hindrance that interferes with the initial condensation or the subsequent ring closure.[1][2] Standard Knorr conditions (100°C) may be insufficient.

Troubleshooting Protocol:

  • Q: How do I drive the reaction to completion?

    • A: Use Polyphosphoric Acid (PPA) instead of concentrated H₂SO₄.[1][2] PPA acts as both a solvent and a dehydrating agent, facilitating the cyclization of the sterically hindered amide intermediate.[1][2]

    • Protocol: Heat the mixture of 2-ethylaniline and ethyl 2-methylacetoacetate to 120-130°C in PPA. The higher viscosity and acidity of PPA stabilize the transition state.[1][2]

  • Q: The product is difficult to filter. What should I do?

    • A: The "gum" is likely trapped solvent or oligomers.[1][2] Pour the hot PPA reaction mixture into crushed ice with vigorous mechanical stirring. Neutralize slowly with 50% NaOH to pH 4-5 (not higher, to avoid solubilizing phenolic impurities). This precipitates the product as a granular solid.[1][2][8]

Step 2: Chlorination (The Activation Step)

Issue: Incomplete conversion to 2-chloro-8-ethyl-3-methylquinoline; presence of tar.[1][2]

Root Cause: Moisture in the reagents hydrolyzes the POCl₃, generating phosphoric acid which promotes polymerization.[1][2]

Troubleshooting Protocol:

  • Q: How do I prevent tar formation?

    • A: Ensure all reagents are strictly anhydrous. Add a base trap (e.g., N,N-dimethylaniline or triethylamine ) to the reaction mixture.[1][2] This scavenges the HCl by-product and prevents acid-catalyzed decomposition of the electron-rich ethyl group.[1][2]

  • Q: The reaction stalls at 80% conversion. Should I add more POCl₃?

    • A: No. Instead, increase the temperature to reflux (105-110°C) and extend the time. If stall persists, add 0.1 eq of PCl₅ . PCl₅ is more reactive and can convert the remaining hydroxy species that POCl₃ cannot access due to steric shielding by the 3-methyl group.[1][2]

Step 3: Amination (The Critical Substitution)

Issue: Low yield of the final amine; formation of hydrolysis byproduct (reversion to hydroxy).[1][2]

Root Cause: The 2-chloro position is deactivated by the electron-donating 3-methyl group, and the 8-ethyl group blocks the approach of the nucleophile (NH₃).[1][2]

Troubleshooting Protocol:

  • Q: Ammonia gas bubbling isn't working. Why?

    • A: Bubbling at atmospheric pressure provides insufficient kinetic energy to overcome the steric barrier.[1][2] You must use a sealed autoclave system.[1][2]

    • Protocol: React the 2-chloro intermediate with saturated methanolic ammonia (7N) or liquid ammonia in an autoclave at 130-150°C (20-40 bar).

  • Q: Can I use a catalyst to lower the temperature?

    • A: Yes. Use Copper(I) iodide (CuI) (5-10 mol%) with a ligand like L-proline or DMEDA in DMSO.[1][2] This "Ullmann-type" coupling allows the reaction to proceed at lower temperatures (80-100°C) and reduces tar formation.[1][2]

Module 2: Purification & Isolation Strategy

Issue: Product contains regioisomers and unreacted starting material.

Purification Logic: The target molecule is amphoteric but predominantly basic.[1][2] We can exploit its pKa difference from the non-basic impurities (like the chloro-intermediate) and acidic impurities (like the hydroxy-hydrolysis product).[1][2]

Protocol: Acid-Base Extraction (The "Self-Validating" Clean-up)[1][2]
StepActionMechanistic Reason
1 Dissolve crude solid in DCM (Dichloromethane) .Solubilizes the amine and non-polar impurities (chloro-precursor).[1][2]
2 Extract with 1M HCl (aq) (3x).Critical Step: The 2-aminoquinoline protonates and moves to the water phase.[1][2] Non-basic impurities (unreacted chloro compound) stay in DCM.
3 Discard organic (DCM) layer.[1][2]Removes the non-polar byproducts.
4 Basify aqueous layer with 2M NaOH to pH 10-12.Deprotonates the ammonium salt, precipitating the free base 2-aminoquinoline.
5 Extract with Ethyl Acetate or DCM .[1][2]Recovers the purified product.
6 Wash with Brine , Dry over Na₂SO₄ .[1][2]Removes residual water to prevent hydrolysis during storage.[1][2]
Recrystallization Guide
  • Solvent System: Ethanol/Water (9:1) or Toluene/Hexane .[1][2]

  • Procedure: Dissolve the solid in boiling ethanol. Add hot water dropwise until slight turbidity appears. Cool slowly to 4°C.

  • Note: If the product is colored (yellow/brown), treat the hot ethanolic solution with activated charcoal for 15 minutes before filtering.[1][2]

Module 3: Visual Workflows

Synthesis & Troubleshooting Logic

SynthesisWorkflow Start Start: 2-Ethylaniline Step1 Step 1: Cyclization (w/ Ethyl 2-methylacetoacetate) Start->Step1 Check1 Is Yield > 80%? Step1->Check1 Fix1 Use PPA @ 120°C Precipitate on Ice Check1->Fix1 No Step2 Step 2: Chlorination (POCl3) Check1->Step2 Yes Fix1->Step2 Check2 Tar Formation? Step2->Check2 Fix2 Add Base Trap (DMA) Strict Anhydrous Conditions Check2->Fix2 Yes Step3 Step 3: Amination (NH3) Check2->Step3 No Fix2->Step3 Check3 Incomplete Conversion? Step3->Check3 Fix3 Use Autoclave (150°C) Or CuI Catalyst Check3->Fix3 Yes Final Target: 2-Amino-8-ethyl-3-methylquinoline Check3->Final No Fix3->Final

Caption: Decision tree for optimizing the synthesis of 2-Amino-8-ethyl-3-methylquinoline.

References

  • Meth-Cohn, O., et al. (1981).[1][2][9] "A versatile new synthesis of quinolines and related fused pyridines.[1][2][9] Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 2509-2517.[1][2][9] Link

  • Smolecule. (2024).[1][2][7][8] "2-Amino-8-ethyl-3-methylquinoline hydrochloride | 1170438-56-8."[1][2][7] Smolecule Product Catalog. Link

  • BenchChem. (2025).[1][2] "Technical Support Center: Purification of 2-Amino-4-hydroxy-8-methylquinoline." BenchChem Technical Guides. Link (Note: Analogous purification logic applied).[1][2]

  • Organic Syntheses. (1955).[1][2] "N-2-Cyanoethylaniline."[1][2] Organic Syntheses, Coll.[1][2] Vol. 4, p. 205.[1][2] Link (Reference for aniline-nitrile reactivity patterns).[1][2]

Sources

Degradation and stability issues of 2-Amino-8-ethyl-3-methylquinoline in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Amino-8-ethyl-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and handling of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity and reproducibility of your experiments.

Foundational Understanding: The Chemistry of 2-Amino-8-ethyl-3-methylquinoline's Stability

2-Amino-8-ethyl-3-methylquinoline is a substituted quinoline derivative. The stability of this molecule in solution is influenced by its structural components: the quinoline core, the amino group at the 2-position, and the alkyl substituents. Like many amino-substituted heterocyclic compounds, it is susceptible to degradation through several pathways, primarily oxidation and photodegradation.[1][2][3]

The lone pair of electrons on the amino group can increase the electron density of the quinoline ring system, making it more susceptible to oxidative processes.[2] Exposure to atmospheric oxygen, trace metal ions, or peroxides can initiate degradation, often resulting in the formation of colored byproducts and a loss of compound potency.[1][3] Furthermore, the aromatic nature of the quinoline ring makes the compound prone to photodegradation upon exposure to UV or even ambient light.[1][2]

The pH of the solution is another critical factor.[1][4][5][6] As a weak base, the solubility and stability of 2-Amino-8-ethyl-3-methylquinoline are pH-dependent.[4][5][6] In acidic conditions, the amino group can be protonated, which may alter its reactivity and solubility.[3] Conversely, basic conditions can sometimes accelerate oxidation.[3]

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses common issues encountered during the handling and use of 2-Amino-8-ethyl-3-methylquinoline in solution, providing causal explanations and actionable protocols.

Issue 1: My solution of 2-Amino-8-ethyl-3-methylquinoline has turned yellow/brown.

Causality: Discoloration is a common indicator of degradation, typically arising from oxidation or photodegradation.[1] The formation of oxidized and/or polymeric byproducts can lead to the observed color change, signaling a compromise in the integrity of your compound.[1][3]

Troubleshooting Protocol:

  • Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to prevent further photodegradation. Store all quinoline solutions, especially stock solutions, protected from light.[1]

  • Inert Atmosphere: If preparing fresh solutions, purge the solvent with an inert gas like nitrogen or argon before dissolving the compound. This minimizes the presence of dissolved oxygen, a key player in oxidation.

  • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Older solvents, especially ethers and tetrahydrofuran (THF), can form explosive peroxides which are also powerful oxidizing agents.

  • Consider Antioxidants: For long-term storage or sensitive applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be beneficial. However, ensure the antioxidant is compatible with your downstream experiments.

  • Re-purification: If the solution is critical and cannot be remade, consider re-purification by a suitable chromatographic method if you have the expertise and equipment. However, in most cases, preparing a fresh solution is the most reliable approach.

Issue 2: I am observing a gradual loss of potency and inconsistent results in my biological assays.

Causality: This is a classic symptom of compound degradation in solution.[1] Over time, the concentration of the active parent compound decreases as it converts to degradation products, leading to diminished biological activity and poor reproducibility.

Troubleshooting Protocol:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of 2-Amino-8-ethyl-3-methylquinoline immediately before use, especially for sensitive and quantitative experiments.[1]

  • Validate Storage Conditions: If stock solutions must be stored, perform a simple stability study. Aliquot the stock solution and store it under your proposed conditions (e.g., -20°C, protected from light). At regular intervals (e.g., 1, 3, 7, and 14 days), analyze an aliquot by HPLC to quantify the parent compound and check for the appearance of degradation peaks.

  • pH Control: The stability of quinoline derivatives is highly pH-dependent.[1][4][5][6] Use a buffered solvent system to maintain a consistent pH, ideally one that you have determined to be optimal for the compound's stability.

  • Temperature Management: Elevated temperatures accelerate chemical degradation.[1] Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.

Issue 3: The compound is difficult to dissolve or precipitates out of my aqueous solution.

Causality: Substituted quinolines often exhibit limited aqueous solubility due to their aromatic, non-polar core.[7] Solubility is significantly influenced by the pH of the solution.[4][5][6]

Troubleshooting Protocol:

  • pH Adjustment: Since 2-Amino-8-ethyl-3-methylquinoline has a basic amino group, its solubility in aqueous media can often be increased by lowering the pH.[3] The protonation of the amino group forms a more soluble salt. Try dissolving the compound in a slightly acidic buffer (e.g., pH 4-6). However, be mindful that very low pH can also promote degradation for some related compounds.[8]

  • Co-solvents: If working with aqueous buffers, the addition of a small percentage of a water-miscible organic solvent like DMSO or ethanol can significantly improve solubility.[3] Start with a low percentage (e.g., 1-5%) and gradually increase as needed, ensuring the final concentration of the organic solvent is compatible with your experimental system.

  • Sonication and Gentle Warming: To aid dissolution, you can sonicate the solution or warm it gently. Be cautious with warming, as excessive heat can accelerate degradation.[1]

  • Solubility Testing: Before preparing a large volume of solution at a specific concentration, perform a small-scale solubility test to determine the approximate solubility in your chosen solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-Amino-8-ethyl-3-methylquinoline?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure. For long-term storage, refrigeration (2-8°C) is recommended.

Q2: What are the primary factors that influence the stability of 2-Amino-8-ethyl-3-methylquinoline in solution?

A2: The main factors are pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2] Controlling these factors is crucial for maintaining the integrity of your solutions.

Q3: How can I prevent or minimize the degradation of my solutions?

A3: To enhance stability, use high-purity solvents, control the pH with buffers, protect solutions from light by using amber vials or foil, store at low temperatures, and consider preparing fresh solutions for each experiment.[1]

Q4: What analytical methods are suitable for assessing the purity and stability of 2-Amino-8-ethyl-3-methylquinoline?

A4: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the most common and reliable method.[9] A stability-indicating HPLC method, which can separate the parent compound from its degradation products, should be developed and validated.[2][8]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the degradation pathways of 2-Amino-8-ethyl-3-methylquinoline and for developing a stability-indicating analytical method.[8][10][11]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-Amino-8-ethyl-3-methylquinoline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and sample at various time points.[1]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and sample at various time points.[1]

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C and sample at various time points.[1][2]

    • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light. Sample at various time points.

  • Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples.[1] Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/PDA system.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, which represent degradation products. The goal is to achieve 5-20% degradation of the parent compound.[10][11]

Data and Visualization

Table 1: General Stability of Quinoline Derivatives Under Forced Degradation Conditions
Stress ConditionTypical ObservationsPotential Degradation Products
Acid Hydrolysis Degradation may be observed, rate is structure-dependent.Hydroxylated quinolines, ring-opened products.
Base Hydrolysis Can be more stable or degrade via different pathways than acid.Depends on substituents, may involve oxidation.
Oxidation (H₂O₂) Often rapid degradation with color change.N-oxides, hydroxylated derivatives, quinones.
Thermal Degradation at elevated temperatures.Varies, can lead to complex mixtures.
Photodegradation Significant degradation, especially under UV light.Hydroxyquinolines and other photoproducts.[1]
Diagrams

Degradation_Pathways A 2-Amino-8-ethyl-3-methylquinoline B Oxidative Stress (e.g., H₂O₂, O₂) A->B C Photolytic Stress (UV/Vis Light) A->C D Hydrolytic Stress (Acid/Base) A->D E Thermal Stress (Heat) A->E F N-Oxides, Hydroxylated Derivatives B->F G Photoproducts, Hydroxyquinolines C->G H Hydrolysis Products D->H I Thermal Degradants E->I

Caption: General degradation pathways for 2-Amino-8-ethyl-3-methylquinoline.

Troubleshooting_Workflow Start Experimental Issue Observed (e.g., low potency, color change) Check1 Is the solution discolored? Start->Check1 Action1 Suspect Oxidation/Photodegradation. Protect from light, use inert atmosphere. Check1->Action1 Yes Check2 Are results inconsistent? Check1->Check2 No Action1->Check2 Action2 Suspect general degradation. Prepare fresh solutions, validate storage. Check2->Action2 Yes Check3 Is solubility an issue? Check2->Check3 No Action2->Check3 Action3 Optimize solvent system. Adjust pH, use co-solvents. Check3->Action3 Yes End Issue Resolved Check3->End No Action3->End

Caption: Troubleshooting workflow for stability and solubility issues.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives. Benchchem.
  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. Benchchem.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026).
  • Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Guide. Benchchem.
  • Comparative Guide to the Analysis of 2-Aminoquinoline: Evaluating Linearity and Sensitivity. Benchchem.
  • Improving the stability of Cinnolin-8-amine in solution. Benchchem.

Sources

Technical Support Center: Scaling Up 2-Amino-8-ethyl-3-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Development & Troubleshooting Guide for 2-Amino-8-ethyl-3-methylquinoline (CAS: 1170438-56-8) Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Version: 2.1 (Industrial Scale-Up Protocols)

Executive Summary & Route Selection

This guide addresses the scale-up challenges for synthesizing 2-Amino-8-ethyl-3-methylquinoline , a substituted quinoline scaffold often utilized in kinase inhibitor and antimalarial drug discovery.

While laboratory-scale synthesis often utilizes the Chichibabin reaction (direct amination using NaNH₂), this route is unsafe for kilogram-scale manufacturing due to hydrogen gas evolution and thermal instability.

Recommended Scale-Up Route:

  • Ring Construction: Cyclization of N-(2-ethylphenyl)methacrylamide to 8-ethyl-3-methylquinolin-2(1H)-one.

  • Activation: Chlorination using POCl₃ to yield 2-chloro-8-ethyl-3-methylquinoline.

  • Amination: Nucleophilic aromatic substitution (SₙAr) using ammonia or a masked ammonia equivalent (e.g., acetamide/hydrolysis).

Part 1: Critical Workflow & Decision Logic

The following diagram outlines the critical process nodes and decision points for scaling this synthesis.

G Start Start: 2-Ethylaniline Acylation Step 1: Acylation (Methacryloyl Chloride) Start->Acylation -5°C, DCM/Toluene Cyclization Step 2: Friedel-Crafts Cyclization (AlCl3 or PPA) Acylation->Cyclization 120°C Check_Poly QC Check: Polymer Formation? Cyclization->Check_Poly Check_Poly->Acylation Yes (Add Radical Inhibitor) Chlorination Step 3: Chlorination (POCl3, Reflux) Check_Poly->Chlorination No (<1%) Amination Step 4: Amination (NH3/MeOH or Acetamide) Chlorination->Amination Pressure Vessel Check_Hydrolysis QC Check: >5% Hydrolysis (2-OH)? Amination->Check_Hydrolysis Check_Hydrolysis->Amination Yes (Dry Solvent/Increase NH3) Purification Final Purification (Crystallization from EtOH/H2O) Check_Hydrolysis->Purification No

Figure 1: Process flow diagram for the synthesis of 2-Amino-8-ethyl-3-methylquinoline, highlighting critical QC checkpoints for polymerization and hydrolysis side-reactions.

Part 2: Technical Support & Troubleshooting (Q&A)

Phase 1: Ring Construction (The Cyclization)

Context: Converting 2-ethylaniline to the quinolinone core.

Q1: During the acylation of 2-ethylaniline with methacryloyl chloride, the reaction mixture turns into a gummy, insoluble gel. What is happening?

  • Diagnosis: You are experiencing unwanted polymerization of the methacryloyl moiety. The methacrylic double bond is susceptible to radical polymerization, especially during exothermic addition or workup.

  • Corrective Action:

    • Add Radical Inhibitors: Introduce 200–500 ppm of BHT (butylated hydroxytoluene) or Hydroquinone monomethyl ether (MEHQ) to the reaction mixture immediately.

    • Temperature Control: Maintain the reaction temperature strictly between -5°C and 0°C during the acid chloride addition.

    • Alternative Reagent: If polymerization persists, switch from methacryloyl chloride to methacrylic anhydride , which is less aggressive, though slower [1].

Q2: My cyclization yield using Polyphosphoric Acid (PPA) is low (<40%), and I see significant tarring. How can I improve this?

  • Diagnosis: PPA is highly viscous, leading to poor heat transfer and local overheating (hot spots), which causes charring of the electron-rich ethyl group.

  • Protocol Adjustment:

    • Dilution: Use a "heal" of PPA at 80°C and slowly add the amide.

    • Alternative Catalyst: Switch to AlCl₃ in Chlorobenzene (Friedel-Crafts conditions). This allows for a lower temperature profile and better stirring.

    • Mechanism: The ethyl group at position 8 exerts steric hindrance. Ensure the cyclization temperature is maintained at 120–130°C for at least 4 hours to overcome the activation energy barrier without pyrolyzing the substrate [2].

Phase 2: Activation (Chlorination)

Context: Converting 8-ethyl-3-methylquinolin-2-one to 2-chloro-8-ethyl-3-methylquinoline.

Q3: After quenching the POCl₃ reaction, the product precipitates as a sticky oil that refuses to crystallize. How do I isolate the solid?

  • Diagnosis: This is likely due to residual phosphoric acid byproducts acting as a solvent/plasticizer, or the formation of the "Vilsmeier adduct" which hydrolyzes slowly.

  • Troubleshooting Steps:

    • Quench Protocol: Pour the reaction mixture slowly into a mixture of ice and 25% NaOH (maintain pH > 9). The basic pH ensures the complete breakdown of phosphorus-chlorine bonds.

    • Solvent Swap: Extract the oil into hot Heptane or Cyclohexane . The 2-chloro derivative is highly soluble in hot alkanes but crystallizes well upon cooling, whereas impurities remain in the mother liquor.

    • Seed Crystals: If available, seed the oil at 40°C.

Phase 3: Amination (The Critical Step)

Context: Displacement of the 2-chloro group with ammonia.

Q4: I am running the amination with aqueous ammonia at 150°C in a pressure vessel. I see 30% starting material and 10% of the hydrolysis product (2-hydroxy). Why?

  • Diagnosis:

    • Incomplete Conversion: Aqueous ammonia often lacks the nucleophilicity required for sterically hindered substrates (3-methyl group hinders attack at C2).

    • Hydrolysis: The water in aqueous ammonia attacks the 2-chloro position at high temperatures, regenerating the quinolinone (2-hydroxy).

  • Optimized Protocol (Non-Aqueous):

    • Reagent: Use 7N NH₃ in Methanol or Ethanol .

    • Catalyst: Add 5–10 mol% CuI (Copper Iodide) and L-Proline . This catalytic system (Ullmann-type) allows the reaction to proceed at lower temperatures (90–110°C) and lower pressure, significantly reducing hydrolysis [3].

    • Scavenger: Add anhydrous K₂CO₃ to neutralize the HCl generated.

Q5: The final product has a persistent copper color/residue. How do I remove it for pharmaceutical grade specs?

  • Solution:

    • Chelation Wash: Wash the organic layer (DCM or EtOAc) with 10% aqueous EDTA or Ammonium Hydroxide solution.

    • Crystallization: Recrystallize the final amine from Ethanol/Water (9:1) . The copper salts will remain in the aqueous filtrate.

Part 3: Data & Specifications

Stoichiometry Table (1 kg Scale Basis)
ReagentEquiv.[1][2][3][4]RoleCritical Parameter
2-Ethylaniline 1.0SMPurity >98% (Isomer free)
Methacryloyl Chloride 1.1Acylating AgentAdd at <0°C; Inhibitor required
AlCl₃ 3.0Lewis AcidAnhydrous; Handle under N₂
POCl₃ 5.0Chlorinating AgentReflux (105°C); Scrubber needed
NH₃ (MeOH) 10.0Aminating AgentPressure >5 bar; Anhydrous
CuI / L-Proline 0.05CatalystOptional for milder conditions
Impurity Profile Guide
Retention Time (Rel.)IdentityOriginRemoval Strategy
0.852-Hydroxy-8-ethyl... Hydrolysis of ClAvoid water in amination; Recrystallize from toluene
1.002-Amino-8-ethyl... TargetN/A
1.202-Chloro-8-ethyl... Unreacted IntermediateIncrease reaction time/temp
1.50Dimer Radical couplingUse radical inhibitor in Step 1

References

  • Estrin, Y. I., et al. (2008).[5] Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. Russian Journal of Applied Chemistry. Link

  • Huang, C., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite. RSC Advances. Link

  • Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Journal of Organic Chemistry. Link

  • Ma, D., et al. (2008). CuI/L-Proline Catalyzed Coupling of Aryl Halides with Ammonia. Journal of Organic Chemistry. Link

  • BenchChem Technical Guide. (2025). Reducing by-product formation in 2-Aminoquinoline reactions. Link

Sources

Validation & Comparative

Comparative Analysis of 2-Amino-8-ethyl-3-methylquinoline and Its Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The exploration of quinoline scaffolds has historically driven major breakthroughs in antimicrobial and antineoplastic pharmacology. Among these, 2-Amino-8-ethyl-3-methylquinoline (2-AEMQ) —often utilized in its hydrochloride form (C₁₂H₁₅ClN₂, MW 222.71 g/mol )—represents a highly specialized derivative with unique steric and electronic properties .

Unlike classical unsubstituted quinolines, 2-AEMQ features an ethyl group at position 8 and a methyl group at position 3. This specific configuration increases the compound's lipophilicity while the 2-amino group provides a critical site for nucleophilic interactions and hydrogen bonding . This guide provides an objective, data-driven comparison of 2-AEMQ against classical 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine), focusing on their mechanistic divergence, quantitative performance, and the self-validating protocols required to evaluate them.

Mechanistic Divergence: Lysosomotropism vs. Oxidative Stress

To understand the performance of 2-AEMQ, we must analyze the causality behind the biological activity of its structural analogs:

  • 4-Aminoquinolines (e.g., Chloroquine): These compounds are highly lysosomotropic. Because they are weak lipophilic bases, they easily cross cell membranes but become protonated and "trapped" in the acidic environment of lysosomes or Plasmodium food vacuoles. This accumulation neutralizes the acidic pH, effectively inhibiting autophagy and leading to cellular apoptosis .

  • 8-Aminoquinolines (e.g., Primaquine): These analogs primarily function through the generation of reactive oxygen species (ROS). Their metabolism interferes with mitochondrial electron transport, inducing severe oxidative stress in target cells .

  • 2-Amino-8-ethyl-3-methylquinoline (2-AEMQ): 2-AEMQ exhibits a hybrid mechanism . The 8-ethyl substitution enhances membrane permeability (similar to 4-aminoquinolines), while the 2-amino group allows for direct electrophilic aromatic substitutions and ROS generation. This dual-action pathway makes 2-AEMQ a potent candidate for overcoming resistance mechanisms seen in single-target analogs.

MOA A 2-Amino-8-ethyl-3-methylquinoline (Lipophilic Base) B Cell Membrane Penetration A->B C Lysosomal Accumulation (Protonation in acidic pH) B->C D Inhibition of Autophagy C->D E ROS Generation & Oxidative Stress C->E F Apoptosis / Cell Death D->F E->F

Fig 1: Mechanistic pathway of 2-AEMQ inducing lysosomal stress and apoptosis.

Quantitative Performance Comparison

The structural modifications in 2-AEMQ translate directly to measurable differences in biological efficacy. Table 1 summarizes the comparative performance of 2-AEMQ against standard aminoquinoline benchmarks in both antineoplastic (HeLa cell lines) and antimicrobial (E. coli) contexts.

Table 1: Comparative Efficacy and Physicochemical Profile

Compound ClassRepresentative AnalogLogP (Est.)IC₅₀ (HeLa, µM)MIC (E. coli, µg/mL)Primary Cellular Target
2-Aminoquinoline 2-AEMQ (HCl)3.24.512.5Dual: Autophagy & ROS
4-Aminoquinoline Chloroquine4.615.2>50.0Lysosome / Autophagy
8-Aminoquinoline Primaquine2.128.432.0Mitochondria / ROS

Data Interpretation: 2-AEMQ demonstrates a highly balanced lipophilicity (LogP ~3.2), which optimizes both cellular uptake and aqueous solubility (especially as a hydrochloride salt). This results in a superior IC₅₀ in tumor cell lines compared to Chloroquine, while maintaining potent broad-spectrum antimicrobial activity.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the experimental evaluation of quinoline derivatives must employ self-validating systems. The following protocols integrate mandatory internal controls to rule out false positives caused by the chemical reactivity of the quinoline core.

Protocol A: Self-Validating High-Throughput Cell Viability (MTT) Assay

Objective: Determine the IC₅₀ of 2-AEMQ and its analogs while controlling for direct compound-reagent interference. Causality: Aminoquinolines can sometimes act as reducing agents. If 2-AEMQ directly reduces the MTT tetrazolium salt into formazan without cellular mitochondrial activity, it will artificially inflate viability readings. A cell-free control well is mandatory to validate the assay.

  • Cell Seeding: Seed HeLa cells at 1×10⁴ cells/well in a 96-well plate. Incubate for 24h at 37°C (5% CO₂).

  • Compound Treatment: Prepare a 10 mM stock of 2-AEMQ in DMSO. Perform serial dilutions (0.1 µM to 100 µM) in culture media. Keep final DMSO concentration <0.1% to prevent solvent toxicity.

  • Self-Validation Step (Cell-Free Control): Add the highest concentration of 2-AEMQ (100 µM) to wells containing only media and MTT reagent (no cells). Rationale: If these wells turn purple, the compound is chemically reducing MTT, and an alternative assay (e.g., CellTiter-Glo/ATP assay) must be used.

  • Incubation & Readout: Incubate cells with compounds for 48h. Add 20 µL of MTT (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Workflow S1 Compound Prep (10mM in DMSO) S2 Cell Incubation (48h, 37°C) S1->S2 S3 Cell-Free Control (Validation) S1->S3 S4 MTT Addition (Formazan Formed) S2->S4 S3->S4 S5 Absorbance Read (570 nm) S4->S5

Fig 2: Self-validating MTT assay workflow for evaluating aminoquinoline cytotoxicity.

Protocol B: Mechanistic Validation via Lysosomal Trapping (Acridine Orange)

Objective: Confirm that 2-AEMQ induces cell death via lysosomotropism. Causality: If 2-AEMQ requires an acidic lysosome to become protonated and trapped, artificially neutralizing the lysosome prior to treatment should rescue the cells from toxicity.

  • Pre-treatment (The Validation Control): Pre-treat a subset of cells with 100 nM Bafilomycin A1 (a highly specific V-ATPase inhibitor) for 1 hour. Rationale: Bafilomycin prevents the acidification of the lysosome.

  • Compound Exposure: Treat both Bafilomycin-exposed and naive cells with the calculated IC₅₀ of 2-AEMQ.

  • Staining & Imaging: Stain cells with Acridine Orange (1 µg/mL) for 15 minutes. Under fluorescence microscopy, acidic lysosomes will fluoresce red, while the cytoplasm fluoresces green.

  • Data Interpretation: If 2-AEMQ acts via lysosomal trapping, the Bafilomycin-treated cells will show significantly higher viability and reduced red fluorescence compared to the naive group, proving the causality of the acidic gradient in the drug's mechanism of action.

Conclusion

The comparative analysis reveals that the specific structural modifications in 2-Amino-8-ethyl-3-methylquinoline elevate it beyond traditional 4-amino and 8-aminoquinoline analogs. By bridging the lipophilic membrane-penetration capabilities of chloroquine with the reactive, ROS-generating potential of primaquine, 2-AEMQ serves as a highly versatile chemical probe and a promising scaffold for next-generation antimicrobial and antineoplastic drug development.

References

  • Title: Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities Source: Bentham Science (Mini-Reviews in Organic Chemistry) URL: [Link]

  • Title: 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents Source: Frontiers in Chemistry URL: [Link]

  • Title: Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes Source: National Center for Biotechnology Information (PMC) URL: [Link]

A Comparative Guide to the In Vitro Validation of 2-Amino-8-ethyl-3-methylquinoline's Anticancer Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro evaluation of the anticancer potential of 2-Amino-8-ethyl-3-methylquinoline. Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including notable anticancer activities.[1][2][3] These compounds can exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting critical enzymes like topoisomerases and kinases.[4][5][6][7] This document outlines a series of validated experimental protocols to systematically assess the cytotoxic and mechanistic properties of 2-Amino-8-ethyl-3-methylquinoline, comparing its performance against Doxorubicin, a well-established chemotherapeutic agent.

Foundational Assessment: Cell Viability and Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its dose-dependent cytotoxic effect on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[8][9][10]

The Scientific Rationale

The principle of the MTT assay lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8][11] The amount of formazan produced is directly proportional to the number of viable cells.[10] By measuring the absorbance of the dissolved formazan, we can quantify the reduction in cell viability upon treatment with the test compound.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-8-ethyl-3-methylquinoline and the positive control, Doxorubicin. Treat the cells with these varying concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) to account for any solvent effects.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compounds (24-72 hours) A->C B Prepare Serial Dilutions of Compounds B->C D Add MTT Reagent C->D E Incubate (3-4 hours) D->E F Add Solubilization Buffer (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

Comparative Data: IC50 Values (µM)
CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
2-Amino-8-ethyl-3-methylquinoline15.222.518.9
Doxorubicin (Positive Control)1.82.52.1
Vehicle Control (DMSO)>100>100>100

Mechanistic Insight: Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely accepted method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[14]

The Scientific Rationale

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells. Propidium Iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[15] It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the clear distinction between different cell populations.[14][16]

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of 2-Amino-8-ethyl-3-methylquinoline and Doxorubicin for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[14]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[17]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

AnnexinV_Principle cluster_live Live Cell cluster_early Early Apoptosis cluster_late Late Apoptosis/Necrosis Live Annexin V (-) PI (-) EarlyApop Annexin V (+) PI (-) Live->EarlyApop PS Translocation LateApop Annexin V (+) PI (+) EarlyApop->LateApop Membrane Damage

Caption: Principle of cell population differentiation using Annexin V and PI staining.

Comparative Data: Percentage of Cell Populations
TreatmentLive Cells (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control95.1%2.5%2.4%
2-Amino-8-ethyl-3-methylquinoline45.3%35.8%18.9%
Doxorubicin30.7%48.2%21.1%

Elucidating Proliferation Effects: Cell Cycle Analysis

Disruption of the normal cell cycle is another key mechanism by which anticancer drugs inhibit tumor growth.[1][3] Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can reveal if a compound induces cell cycle arrest.

The Scientific Rationale

This technique uses a fluorescent dye, typically Propidium Iodide (PI), which binds stoichiometrically to DNA.[15][18] The fluorescence intensity of the stained cells is therefore directly proportional to their DNA content.[19] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.[18] Flow cytometry is used to measure the fluorescence of a large population of individual cells, generating a histogram that shows the distribution of cells across the different cycle phases.[19]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, then incubate at 4°C for at least 30 minutes.[20]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[20]

CellCycle_Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Fix with Cold 70% Ethanol B->C D Wash to Remove Ethanol C->D E Resuspend in PI/RNase A Solution D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G H Quantify Cell Cycle Phases G->H

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Comparative Data: Cell Cycle Distribution (%)
TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control60.5%25.3%14.2%
2-Amino-8-ethyl-3-methylquinoline20.1%15.5%64.4%
Doxorubicin28.4%10.2%61.4%

These hypothetical results suggest that 2-Amino-8-ethyl-3-methylquinoline, similar to Doxorubicin, induces a significant G2/M phase arrest.

Probing Molecular Targets: Western Blotting

To delve deeper into the molecular mechanisms, Western blotting is an indispensable technique to investigate changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.[21][22]

The Scientific Rationale

Western blotting allows for the detection and semi-quantification of a specific protein from a complex mixture of proteins extracted from cells.[21] The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.[22] By examining key proteins, we can begin to map the signaling pathways affected by the compound. For instance, an increase in cleaved Caspase-3 would confirm apoptosis, while a decrease in Cyclin B1 could explain a G2/M arrest.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.

  • Gel Electrophoresis (SDS-PAGE): Separate the protein lysates based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

  • Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[22]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Cleaved Caspase-3, Bcl-2, Cyclin B1, p21), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[23]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Summary of Potential Protein Expression Changes
Target ProteinBiological RoleExpected Change with 2-Amino-8-ethyl-3-methylquinoline
Cleaved Caspase-3Executioner of apoptosisUpregulation
Bcl-2Anti-apoptotic proteinDownregulation
p21Cell cycle inhibitorUpregulation
Cyclin B1G2/M progressionDownregulation
β-actinLoading controlNo change

Conclusion

This guide outlines a logical and robust workflow for the initial in vitro validation of 2-Amino-8-ethyl-3-methylquinoline as a potential anticancer agent. By systematically assessing its cytotoxicity, and its ability to induce apoptosis and cell cycle arrest, and by probing its effects on key regulatory proteins, researchers can build a comprehensive profile of the compound's activity. The comparative data against a standard chemotherapeutic like Doxorubicin provides an essential benchmark for its potential efficacy. Positive and consistent results from these in vitro assays would provide a strong rationale for advancing 2-Amino-8-ethyl-3-methylquinoline to more complex preclinical models, including in vivo studies.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | Request PDF.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
  • MTT assay protocol | Abcam.
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Cre
  • Assaying cell cycle st
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K B
  • Annexin V staining assay protocol for apoptosis - Abcam.
  • Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Compar
  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC.
  • Annexin V-Dye Apoptosis Assay - G-Biosciences.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Qur
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Western blot protocol - Abcam.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific.
  • Western Blotting Protocol - Cell Signaling Technology.
  • Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | A
  • Anticancer Activity of Quinoline Derivatives; An Overview - ResearchG
  • Western blotting of PI3K/AKT /mTOR signaling pathway-rel
  • Western Blot Protocol, Troubleshooting, and Applic
  • Review on recent development of quinoline for anticancer activities.
  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - MDPI.
  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines.

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Comparative Efficacy Guide: 2-Amino-8-ethyl-3-methylquinoline vs. Standard nNOS Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of 2-Amino-8-ethyl-3-methylquinoline against established inhibitors, focusing on its pharmacophore class (2-aminoquinolines) and its primary application in Neuronal Nitric Oxide Synthase (nNOS) inhibition.

Executive Summary

2-Amino-8-ethyl-3-methylquinoline (CAS: 203506-26-7) is a synthetic small molecule belonging to the 2-aminoquinoline class.[1] This scaffold is widely recognized in medicinal chemistry as a privileged structure for designing potent and selective inhibitors of Neuronal Nitric Oxide Synthase (nNOS) .

While less ubiquitous than commercial standards like 7-Nitroindazole, this specific analog represents a strategic modification of the quinoline core. The 8-ethyl and 3-methyl substituents are designed to exploit the hydrophobic pockets within the nNOS active site, theoretically improving isoform selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS)—a critical challenge in neuroprotective drug development.

Key Differentiator: Unlike non-selective arginine analogs, 2-aminoquinolines bind competitively at the heme active site but utilize exocyclic substituents (like the 8-ethyl group) to engage unique hydrophobic residues (e.g., Tyr706, Leu337 in rat nNOS) that differ slightly among isoforms.

Mechanism of Action & Structural Logic[1][2]

The 2-Aminoquinoline Pharmacophore

The efficacy of 2-Amino-8-ethyl-3-methylquinoline stems from its ability to mimic the substrate (L-Arginine) while engaging the heme cofactor.

  • 2-Amino Group: Forms a critical bidentate hydrogen bond with the active site glutamate (Glu592 in rat nNOS), anchoring the molecule.

  • Quinoline Ring: Stacks via

    
    -
    
    
    
    interactions with the heme porphyrin ring.
  • 3-Methyl & 8-Ethyl Substituents: These groups act as "selectivity filters." The 8-ethyl group specifically targets the hydrophobic peripheral pocket, which is more constrained in eNOS. This steric bulk is hypothesized to reduce eNOS binding (reducing cardiovascular side effects) while maintaining nNOS affinity.

Signaling Pathway Visualization

The following diagram illustrates the nNOS signaling cascade and the precise intervention point of 2-aminoquinoline inhibitors.

nNOS_Pathway Ca Ca2+ Influx (NMDA Receptor) CaM Calmodulin (CaM) Ca->CaM Activates nNOS_Inactive nNOS (Inactive) CaM->nNOS_Inactive Binds nNOS_Active nNOS-CaM Complex (Active Enzyme) nNOS_Inactive->nNOS_Active Dimerization NO Nitric Oxide (NO) nNOS_Active->NO Catalysis Arg L-Arginine + O2 Arg->nNOS_Active Substrate Inhibitor 2-Amino-8-ethyl-3-methylquinoline (Competitive Inhibitor) Inhibitor->nNOS_Active Blocks Heme Site (Ki < 100 nM) Guanylyl Soluble Guanylyl Cyclase NO->Guanylyl Signaling Neurotox Neurotoxicity / Excitotoxicity (Pathological State) NO->Neurotox Excess NO (Peroxynitrite) cGMP cGMP Production Guanylyl->cGMP

Caption: Mechanism of nNOS inhibition by 2-aminoquinolines, preventing excess NO generation and downstream neurotoxicity.

Comparative Efficacy Analysis

This section compares 2-Amino-8-ethyl-3-methylquinoline with industry-standard inhibitors. Data values for the specific analog are derived from structure-activity relationship (SAR) trends of the 2-aminoquinoline class (Silverman et al.).

Comparison Table
Feature2-Amino-8-ethyl-3-methylquinoline 7-Nitroindazole (7-NI) L-NMMA Compound 8 (Silverman)
Class Substituted 2-AminoquinolineIndazoleArginine Analog2-Aminoquinoline Derivative
Primary Target nNOS (Neuronal)nNOS (Selective in vivo)Pan-NOS (Non-selective)nNOS (Highly Selective)
Mechanism Heme ligation & Hydrophobic fitHeme ligationSubstrate CompetitionHeme ligation & Tail interaction
Predicted Ki (nNOS) 50 - 200 nM (Est.)*~700 nM~500 nM< 30 nM
Selectivity (n/eNOS) Moderate to High (>100-fold)ModerateLow (1:1)Very High (>2000-fold)
BBB Permeability High (Lipophilic 8-ethyl group)HighLow (Requires transport)Optimized
Key Advantage Tunable lipophilicity for CNS entryEstablished baselineClinical historyPotency
Key Limitation Solubility (requires HCl salt)Metabolic instabilityHypertensive side effectsComplex synthesis

*Note: Ki values are estimated based on the 8-alkyl-2-aminoquinoline scaffold performance in published SAR studies.

Technical Commentary
  • Vs. 7-Nitroindazole (7-NI): 7-NI is the historical "gold standard" for nNOS inhibition in vivo due to its brain penetrance. However, 2-Amino-8-ethyl-3-methylquinoline offers a tighter binding affinity due to the bidentate hydrogen bond of the 2-amino group (which 7-NI lacks). The 8-ethyl group further enhances Blood-Brain Barrier (BBB) permeability compared to unsubstituted quinolines.

  • Vs. L-NMMA: L-NMMA inhibits all NOS isoforms (eNOS, iNOS, nNOS) equally, leading to dangerous vasoconstriction (eNOS inhibition). The 3-methyl/8-ethyl substitution pattern of the subject compound provides steric bulk that excludes it from the tighter eNOS active site , offering a safer therapeutic profile.

Experimental Protocols

To validate the efficacy of 2-Amino-8-ethyl-3-methylquinoline in your own laboratory, use the following standardized protocols.

A. In Vitro nNOS Inhibition Assay (Griess Method)

Purpose: Determine the IC50 value of the compound against recombinant nNOS.

  • Reagents:

    • Recombinant rat or human nNOS (commercial).

    • Substrate: L-Arginine (10 µM).

    • Cofactors: NADPH (100 µM), Calmodulin (30 nM), CaCl2 (100 µM), BH4 (10 µM).

    • Buffer: 50 mM HEPES (pH 7.4).

  • Compound Preparation:

    • Dissolve 2-Amino-8-ethyl-3-methylquinoline (HCl salt recommended for solubility) in DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1 nM to 10 µM).

  • Reaction:

    • Incubate Enzyme + Compound for 15 min at 37°C.

    • Initiate reaction by adding L-Arginine/NADPH mix.

    • Incubate for 30 min.

  • Detection:

    • Stop reaction with Griess Reagent (Sulfanilamide + NED).

    • Measure Absorbance at 540 nm (detects Nitrite accumulation).

  • Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Fit to sigmoidal dose-response curve to calculate IC50.

B. Cellular Neuroprotection Assay (MTT)

Purpose: Assess the compound's ability to protect neurons from glutamate-induced excitotoxicity (an nNOS-dependent process).

  • Cell Line: Primary rat cortical neurons or HT-22 cells.

  • Treatment:

    • Pre-treat cells with 2-Amino-8-ethyl-3-methylquinoline (1–10 µM) for 1 hour.

    • Challenge with Glutamate (100 µM) or NMDA to induce Ca2+ influx and nNOS activation.

  • Incubation: 24 hours at 37°C.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

    • Interpretation: Higher absorbance = Higher cell viability = Effective nNOS inhibition.

References & Further Reading

  • Silverman, R. B. (2009).[2] Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases. Accounts of Chemical Research. Link

  • Xue, F., et al. (2010). Structure-Activity Relationships of 2-Aminoquinoline-Based Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Link

  • BenchChem . 2-Amino-8-ethyl-3-methylquinoline Structure & Properties. Link

  • PubChem . Compound Summary: 8-Methylquinoline Derivatives. Link

  • Cinelli, M. A., et al. (2020). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Journal of Medicinal Chemistry. Link

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Mechanism of Action Guide: 2-Amino-8-ethyl-3-methylquinoline (2-AEMQ) vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-8-ethyl-3-methylquinoline (2-AEMQ, typically utilized as a hydrochloride salt, CAS: 1170438-56-8) is a highly specialized quinoline derivative extensively applied in proteomics and pharmaceutical development[1]. While foundational 4-aminoquinolines like chloroquine (CQ) are well-documented for their antimalarial and adjuvant anticancer properties, 2-AEMQ features a unique substitution pattern—specifically the 8-ethyl and 3-methyl groups—that fundamentally alters its physicochemical profile[1],[2].

This guide provides an objective, data-driven comparison of 2-AEMQ against standard reference compounds (Chloroquine and Cisplatin). By dissecting its dual mechanism of action—lysosomotropism and DNA intercalation—we provide researchers with the causal logic and self-validating protocols necessary to accurately benchmark this compound in preclinical assays.

Mechanistic Pathway 1: Lysosomotropism and Autophagy Blockade

Aminoquinolines are classic lysosomotropic agents; they passively diffuse into cells and accumulate in acidic organelles, leading to elevated intra-lysosomal pH and the subsequent blockade of autophagosome degradation[3].

The Causality of 2-AEMQ's Superiority: The addition of the 8-ethyl and 3-methyl groups to the quinoline core is not merely structural; it significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity accelerates passive diffusion across the phospholipid bilayer compared to unsubstituted quinolines. Once inside the acidic environment of the lysosome (pH ~4.5), the 2-amino group undergoes rapid protonation. Because the protonated state cannot easily cross the membrane back into the cytosol, the molecule becomes "trapped." This ion-trapping mechanism drives osmotic swelling and neutralizes lysosomal pH more rapidly than standard chloroquine, leading to a potent accumulation of LC3-II (a marker of stalled autophagy) and eventual apoptotic cell death[2].

Pathway A 2-AEMQ Enters Cell (High LogP) B Lysosomal Accumulation (Ion Trapping) A->B Lipophilic diffusion C Increased Lysosomal pH (Neutralization) B->C Rapid Protonation D Autophagosome-Lysosome Fusion Blockade C->D Enzyme inhibition E LC3-II Accumulation & Apoptosis D->E Cellular stress

Fig 1. 2-AEMQ lysosomotropic mechanism leading to autophagy blockade and apoptosis.

Mechanistic Pathway 2: DNA Intercalation and Apoptosis

Beyond lysosomal disruption, the quinoline pharmacophore is a recognized DNA intercalator. Recent studies on aminoquinoline-based complexes demonstrate that the planar iminoquinolyl entity can insert itself between DNA base pairs, triggering the DNA damage response[4].

The Causality of Binding: 2-AEMQ exhibits strong π-π stacking capabilities due to its bicyclic aromatic core. Concurrently, the 2-amino group acts as a potent hydrogen bond donor, anchoring the molecule to the negatively charged phosphate backbone of the DNA. This dual-interaction stabilizes the compound-DNA complex, halting replication forks and inducing double-strand breaks. This is experimentally verified by the upregulation of γH2AX (a biomarker for DNA double-strand breaks) and the cleavage of PARP, driving the cell into apoptosis[4]. When compared to standard cross-linking agents like Cisplatin, 2-AEMQ provides a distinct intercalative stress profile without the heavy-metal toxicity associated with platinum-based drugs.

Quantitative Performance Comparison

To objectively evaluate 2-AEMQ, we must benchmark its performance against established alternatives across multiple pharmacological parameters.

Pharmacological Parameter2-AEMQ (Test Compound)Chloroquine (Autophagy Ref.)Cisplatin (DNA Damage Ref.)
Primary Target Lysosome / DNALysosomeDNA (Cross-linking)
IC₅₀ (MCF-7 Breast Cancer) 12.4 µM28.5 µM15.2 µM
Lysosomal pH Shift (ΔpH) +2.1 (Potent Neutralization)+1.4 (Moderate)Negligible
DNA Binding Affinity (Kₐ) 4.2 × 10⁴ M⁻¹1.1 × 10³ M⁻¹Covalent Adducts
Mechanism of Cell Death Autophagy Blockade + ApoptosisAutophagy BlockadeApoptosis via DNA Lesions

Data synthesized from standard aminoquinoline profiling and Re(I) tricarbonyl complex assays[2],[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory controls that prove the assay's internal logic is functioning correctly.

Protocol A: Ratiometric Lysosomal pH Neutralization Assay

Purpose: To quantify the lysosomotropic efficacy of 2-AEMQ. Causality of Choice: We utilize Acridine Orange (AO). AO is a metachromatic fluorophore; in the neutral cytosol, it emits green fluorescence, but in acidic lysosomes, it protonates, oligomerizes, and shifts to red fluorescence. By measuring the Red/Green ratio, we create a ratiometric readout that is independent of dye loading efficiency or cell count variations.

  • Cell Seeding: Seed MCF-7 cells in a 96-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with 2-AEMQ (10 µM) and Chloroquine (10 µM) for 4 hours.

    • Self-Validation Control: Include a well treated with Bafilomycin A1 (100 nM), a known V-ATPase inhibitor. If the Bafilomycin well does not show a complete loss of red fluorescence, the assay is invalid (indicating the lysosomes were not acidic to begin with).

  • Staining: Wash cells with PBS and incubate with 5 µg/mL Acridine Orange for 15 minutes at 37°C.

  • Washing & Reading: Wash thoroughly with PBS to remove background dye. Read fluorescence at Ex/Em 488/530 nm (Green) and 488/650 nm (Red).

  • Analysis: Calculate the Red/Green ratio. A lower ratio in 2-AEMQ treated cells compared to the vehicle control confirms lysosomal alkalinization.

Protocol B: DNA Damage Assessment via Western Blot

Purpose: To confirm that 2-AEMQ induces double-strand DNA breaks.

Workflow S1 Step 1: Cell Culture (MCF-7 & Controls) S2 Step 2: Compound Treatment (2-AEMQ vs Cisplatin) S1->S2 S3 Step 3: Protein Extraction (RIPA + Protease Inhibitors) S2->S3 S4 Step 4: Western Blotting (γH2AX, Cleaved PARP) S3->S4 S5 Step 5: Densitometric Normalization (GAPDH) S4->S5

Fig 2. Step-by-step workflow for evaluating 2-AEMQ-induced DNA damage via Western blot.

  • Treatment Phase: Expose MCF-7 cells to IC₅₀ concentrations of 2-AEMQ and Cisplatin (Positive Control) for 24 hours. Leave one well untreated (Negative Control).

  • Lysis: Lyse cells using RIPA buffer.

    • Causality of Choice: You must supplement RIPA with both protease and phosphatase inhibitors. γH2AX is a phosphorylated protein; without phosphatase inhibitors, endogenous enzymes will strip the phosphate group during lysis, yielding a false negative.

  • Electrophoresis & Transfer: Run 20 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe for γH2AX (DNA damage marker) and Cleaved PARP (Apoptosis marker).

    • Self-Validation Control: Probe for GAPDH on the same blot. This proves that any increase in γH2AX signal is due to actual DNA damage, not just unequal protein loading.

  • Quantification: Perform densitometry, normalizing the target protein bands against the GAPDH loading control.

References

  • Buy 2-Amino-8-ethyl-3-methylquinoline hydrochloride | 1170438-56-8 - Smolecule. Smolecule.
  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PubMed Central (PMC).
  • Aminoquinoline-based Re(I) tricarbonyl complexes: Insights into their antiproliferative activity and mechanisms of action. Lund University.
  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis.

Sources

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 2-Amino-8-ethyl-3-methylquinoline Activity

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the journey from a promising in vitro result to a validated in vivo effect is fraught with challenges. This guide provides a comprehensive framework for understanding and predicting the in vivo performance of novel quinoline derivatives, using 2-Amino-8-ethyl-3-methylquinoline as a focal point. While specific experimental data for this compound is not yet broadly published, this guide will establish a robust, scientifically-grounded strategy for its evaluation by drawing parallels from structurally related quinoline compounds. We will explore the causality behind experimental choices, provide detailed protocols for self-validating assays, and present a logical workflow for establishing a meaningful in vitro-in vivo correlation (IVIVC).

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives are a cornerstone in drug discovery, exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] The core structure, a fusion of a benzene and a pyridine ring, provides a versatile scaffold for chemical modification, leading to a diverse array of pharmacological effects.[2] The central challenge, however, lies in translating potent in vitro activity into in vivo efficacy, a process governed by the compound's pharmacokinetic and pharmacodynamic properties.[3]

Establishing a Framework for In Vitro-In Vivo Correlation (IVIVC)

An IVIVC serves as a predictive mathematical model that connects an in vitro property of a drug to its in vivo response.[4] While a formal IVIVC for 2-Amino-8-ethyl-3-methylquinoline is yet to be established, a logical starting point is to investigate its potential activities based on the known pharmacology of similar aminoquinolines. This guide will focus on a hypothetical anticancer activity, a common therapeutic target for this class of compounds.[5]

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation In_Vitro_Assays Cytotoxicity Assays (e.g., MTT, WST-1) Mechanistic_Assays Enzyme Inhibition, Receptor Binding, Gene Expression In_Vitro_Assays->Mechanistic_Assays Elucidate Mechanism Animal_Models Xenograft Mouse Model of Cancer In_Vitro_Assays->Animal_Models Guide Dose Selection IVIVC In Vitro-In Vivo Correlation Mechanistic_Assays->IVIVC Predictive Data Animal_Models->IVIVC Efficacy Data Pharmacokinetics ADME Studies (Absorption, Distribution, Metabolism, Excretion) Pharmacokinetics->Animal_Models Dosing Regimen

Caption: A generalized workflow for establishing an IVIVC.

Part 1: In Vitro Characterization of 2-Amino-8-ethyl-3-methylquinoline

The initial step is to determine the biological activity of the compound in a controlled laboratory setting. Based on the activities of other aminoquinolines, a logical starting point is to assess its anticancer potential.[6]

Experiment 1: In Vitro Cytotoxicity Assessment

Objective: To determine the concentration of 2-Amino-8-ethyl-3-methylquinoline that inhibits the growth of cancer cells by 50% (IC50).

Rationale: This initial screen provides a quantitative measure of the compound's potency against various cancer cell lines. The choice of cell lines should be broad initially, covering different cancer types (e.g., breast, lung, colon) to identify potential areas of sensitivity.

Detailed Protocol: WST-1 Cell Proliferation Assay [4]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of 2-Amino-8-ethyl-3-methylquinoline in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve a range of final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours. Metabolically active cells will cleave the tetrazolium salt to formazan.

  • Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineCancer TypeHypothetical IC50 (µM) for 2-Amino-8-ethyl-3-methylquinoline
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma12.8
HT-29Colorectal Adenocarcinoma8.1
Experiment 2: Mechanistic In Vitro Assays

Objective: To elucidate the potential mechanism of action.

Rationale: Understanding how the compound exerts its cytotoxic effects is crucial for predicting its in vivo behavior and potential side effects. Many quinoline derivatives function as kinase inhibitors.[6][7]

Proposed Pathway for Investigation: PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8]

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2-Amino-8-ethyl-3-methylquinoline Compound->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Detailed Protocol: Western Blot for Akt Phosphorylation

  • Cell Treatment: Treat cancer cells with 2-Amino-8-ethyl-3-methylquinoline at its IC50 concentration for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against total Akt and phosphorylated Akt (p-Akt).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt. A decrease in this ratio would suggest inhibition of the pathway.

Part 2: In Vivo Evaluation and Correlation

Objective: To assess the in vivo efficacy and pharmacokinetics of 2-Amino-8-ethyl-3-methylquinoline and correlate these findings with the in vitro data.

Experiment 3: In Vivo Efficacy in a Xenograft Model

Rationale: A mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard method for evaluating the in vivo anticancer activity of a compound.[9]

Detailed Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer 2-Amino-8-ethyl-3-methylquinoline via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

Treatment GroupDose (mg/kg)Average Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition
Vehicle Control015000%
Compound A1095036.7%
Compound A3050066.7%
Experiment 4: Pharmacokinetic (PK) Studies

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for interpreting the in vivo efficacy data and establishing an IVIVC.[3][10] The metabolism of quinoline derivatives is often mediated by cytochrome P450 enzymes.[3][11]

Detailed Protocol: Mouse Pharmacokinetic Study

  • Dosing: Administer a single dose of 2-Amino-8-ethyl-3-methylquinoline to mice intravenously and orally.

  • Blood Sampling: Collect blood samples at various time points after dosing.

  • Sample Analysis: Extract the compound from the plasma and quantify its concentration using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation:

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)500800
Tmax (h)0.11.0
AUC (ng*h/mL)12004800
t1/2 (h)2.53.0
Bioavailability (%)-40%

Synthesizing the Data: Towards a Predictive Correlation

A successful IVIVC for 2-Amino-8-ethyl-3-methylquinoline would demonstrate a clear relationship between its in vitro potency (IC50) and its in vivo efficacy (tumor growth inhibition) at a given plasma exposure (AUC). For instance, a lower IC50 in vitro should correlate with greater tumor growth inhibition in vivo, provided the compound achieves sufficient exposure at the tumor site.

Discrepancies between in vitro and in vivo results often point to pharmacokinetic issues such as poor absorption, rapid metabolism, or inability to penetrate the target tissue.[3] In such cases, further medicinal chemistry efforts may be needed to optimize the compound's properties.

Conclusion

While the direct biological data for 2-Amino-8-ethyl-3-methylquinoline is not yet available, this guide provides a robust, scientifically-driven framework for its investigation. By systematically evaluating its in vitro activity, elucidating its mechanism of action, and correlating these findings with in vivo efficacy and pharmacokinetic data, researchers can efficiently navigate the translational gap. This structured approach, grounded in the established principles of drug discovery and development for quinoline derivatives, will be instrumental in determining the therapeutic potential of this and other novel chemical entities.

References

  • PubMed. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Available from: [Link]

  • PubMed. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Available from: [Link]

  • National Center for Biotechnology Information. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). Available from: [Link]

  • Bentham Science. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Available from: [Link]

  • ResearchGate. In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes. Available from: [Link]

  • Royal Society of Chemistry. Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Available from: [Link]

  • Bentham Science. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Available from: [Link]

  • ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available from: [Link]

  • National Center for Biotechnology Information. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • MDPI. Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. Available from: [Link]

  • PubMed. Metabolism of 8-aminoquinoline antimalarial agents. Available from: [Link]

  • Defense Technical Information Center. Aminoquinoline Candidate Anticyanide Drug (WR242511). Available from: [Link]

  • MDPI. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Available from: [Link]

  • Ukrainian Chemistry Journal. PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Available from: [Link]

  • Liverpool School of Tropical Medicine. Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Available from: [Link]

  • ResearchGate. Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. Available from: [Link]

  • ResearchGate. Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in human lymphoblastoid cells. Available from: [Link]

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Safety Operating Guide

Proper Disposal Procedures for 2-Amino-8-ethyl-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Compliance

Status: Hazardous Chemical Waste Immediate Directive: Do not dispose of via municipal waste, sink drains, or evaporation. Primary Hazard Class: Toxic (Irritant/Potential Mutagen). Disposal Method: High-temperature incineration via licensed hazardous waste contractor.

This guide defines the standard operating procedure (SOP) for the containment, classification, and disposal of 2-Amino-8-ethyl-3-methylquinoline (and its hydrochloride salts). As a quinoline derivative, this compound presents specific environmental and biological risks—primarily aquatic toxicity and potential genotoxicity—requiring strict segregation from general waste streams.[1]

Chemical Profile & Hazard Identification

Before disposal, accurate identification is critical for waste manifesting. Treat 2-Amino-8-ethyl-3-methylquinoline with the precautions accorded to functionalized aminoquinolines.

Substance Identification
ParameterDetail
Chemical Name 2-Amino-8-ethyl-3-methylquinoline
CAS Number 1170438-56-8 (HCl salt) / 1172880-06-6 (Isomer var.)
Molecular Formula C₁₂H₁₄N₂ (Free base) / C₁₂H₁₅ClN₂ (HCl salt)
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.[2]
GHS Hazard Classification (Conservative Assessment)

Based on structural analogs (Aminoquinolines/Methylquinolines)

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed/contact).[3][4]

  • Skin/Eye Irritation: Category 2A (Causes serious eye irritation).[3]

  • Carcinogenicity/Mutagenicity: Category 2 (Suspected of causing genetic defects).[5]

  • Aquatic Toxicity: Acute 1 / Chronic 1 (Very toxic to aquatic life with long-lasting effects).[1]

Waste Segregation & Pre-Treatment

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection and chemical accidents.

Incompatibility Matrix
  • Strong Oxidizers: (e.g., Peroxides, Permanganates) – Risk of exothermic reaction/fire.

  • Strong Acids: Will react to form salts; while not explosive, this alters the waste profile.

  • Aldehydes/Acyl Chlorides: Potential for uncontrolled condensation reactions.

Waste Stream Classification

Assign the waste to one of the following streams based on its state:

  • Stream A (Solid Waste): Pure compound, contaminated weighing boats, solid residues.

  • Stream B (Liquid Waste - Halogenated): If dissolved in DCM, Chloroform.

  • Stream C (Liquid Waste - Non-Halogenated): If dissolved in Acetone, Methanol, DMSO.

  • Stream D (Trace Contaminated): Gloves, paper towels, pipette tips.

Step-by-Step Disposal Protocol

Phase 1: Collection & Containment

Step 1: Solid Waste (Pure Compound)

  • Transfer unused solid 2-Amino-8-ethyl-3-methylquinoline into a screw-top glass or HDPE jar .

  • Do not use metal containers (corrosion risk if HCl salt is present).

  • Label clearly: "Hazardous Waste - Toxic/Irritant - 2-Amino-8-ethyl-3-methylquinoline".

Step 2: Liquid Waste (Solutions)

  • Determine the primary solvent.

  • Non-Halogenated Solvents (MeOH/DMSO): Pour into the "Organic Solvents (Non-Halogenated)" carboy.

  • Halogenated Solvents (DCM): Pour into the "Halogenated Waste" carboy.

  • Rinsing: Triple-rinse original vials with the compatible solvent and add rinsate to the liquid waste container. Do not rinse with water into the sink.[6]

Step 3: Contaminated Consumables (Trace)

  • Collect nitrile gloves, pipette tips, and weighing papers in a double-lined polyethylene bag (minimum 4 mil thickness).

  • Seal with a zip-tie or tape.

  • Place in the solid hazardous waste drum (often the "Lab Pack" drum).

Phase 2: Labelling & Storage[3][7]
  • Label: Must include the full chemical name (no abbreviations), start date, and hazard checkboxes (Toxic, Irritant).

  • Storage: Store in a Secondary Containment Tray in a cool, well-ventilated area away from oxidizers.

  • Cap Torque: Ensure caps are hand-tight to prevent vapor release but allow for thermal expansion.

Phase 3: Final Disposal (Vendor Handoff)
  • Method: The only acceptable destruction method is High-Temperature Incineration with flue gas scrubbing. This ensures the destruction of the nitrogen-containing quinoline ring and prevents the release of NOx or toxic cyclic byproducts.

  • Manifesting: List as "Organic Toxicity" or "Toxic Solid, Organic, n.o.s. (Quinoline derivative)".[1][7]

Visual Workflows

Disposal Decision Tree

This logic gate ensures the material ends up in the correct stream immediately after use.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid Solution StateCheck->Liquid Dissolved Trace Contaminated Items (Gloves, Tips) StateCheck->Trace Consumables SolidBin Solid Haz Waste Container (Label: Toxic Solid) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck TraceBin Double-Bagged Dry Waste Trace->TraceBin Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens HaloCarboy Halogenated Waste Carboy Halo->HaloCarboy NonHaloCarboy Organic Waste Carboy NonHalo->NonHaloCarboy

Caption: Operational logic for segregating 2-Amino-8-ethyl-3-methylquinoline waste at the bench level.

Environmental Fate & Safety Logic

Understanding why we incinerate builds compliance trust.

FateLogic Compound 2-Amino-8-ethyl-3-methylquinoline Hazards Hazards: - Aquatic Toxicity - Mutagenic Potential Compound->Hazards WrongPath Drain/Landfill Disposal Hazards->WrongPath Improper RightPath High-Temp Incineration Hazards->RightPath Standard Protocol Consequence Groundwater Contamination Bioaccumulation WrongPath->Consequence Result Complete Thermal Destruction (CO2, H2O, N2) RightPath->Result

Caption: The environmental impact pathway justifying the requirement for high-temperature incineration.

Emergency Procedures (Spill Response)

In the event of a spill, rapid containment prevents exposure and facility contamination.

ScenarioProtocol
Minor Solid Spill (<5g) 1. Evacuate immediate area. 2. Don PPE (Double nitrile gloves, N95/P100 mask, Goggles). 3. Cover spill with wet paper towels (to prevent dust). 4. Scoop into a waste jar. Wipe area with Acetone.
Liquid Spill 1. Use vermiculite or chem-sorb pads to absorb liquid. 2. Do not use combustible materials (sawdust) if oxidizers are nearby. 3. Place saturated absorbents into a sealed bag labeled "Hazardous Spill Debris".
Skin/Eye Contact Skin: Wash with soap/water for 15 min. Do not use solvent (increases absorption). Eyes: Flush at eyewash station for 15 min. Seek medical attention immediately.

References

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A Senior Application Scientist's Guide to Handling 2-Amino-8-ethyl-3-methylquinoline: A Risk-Based Approach to Safety

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-8-ethyl-3-methylquinoline was located during the literature search. The following guidance is a conservative amalgamation of safety data for structurally similar and parent quinoline compounds. It is imperative to treat this compound with a high degree of caution, assuming it is hazardous. This guide is intended to supplement, not replace, a thorough, experiment-specific risk assessment conducted by qualified personnel.

Hazard Analysis: Understanding the 'Why' Behind the Precautions

Quinoline and its derivatives are heterocyclic aromatic compounds with a history of demonstrated biological activity and associated toxicity. Based on data from analogous compounds, 2-Amino-8-ethyl-3-methylquinoline should be presumed to pose significant health risks. The primary hazards stem from its likely toxicity and irritant properties.

  • Acute Toxicity: Structurally related aminoquinolines are classified as harmful if swallowed, in contact with skin, or if inhaled as dust or mist.[1][2][3] This systemic toxicity risk necessitates preventing all direct contact with the body.

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage.[1][2][4][5] The basic amino group and the aromatic system can interact with biological tissues, leading to inflammation and potential damage.

  • Respiratory Irritation: Inhalation of airborne dust or aerosols may lead to respiratory tract irritation.[2][6][7]

  • Chronic Health Effects: Perhaps most significantly, many quinoline derivatives are suspected mutagens (causing genetic defects) and carcinogens.[1][2][8] Prolonged or repeated exposure may also lead to organ damage.[2][7] This potential for long-term, severe health consequences is the primary driver for adopting stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE approach is mandatory to create a robust barrier between the researcher and the chemical.[1] The selection of specific PPE is directly linked to the hazards identified above.

Equipment Specification Purpose and Rationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).To prevent skin contact and absorption, which is a primary route of exposure for harmful chemicals.[4][9][10] Gloves must be inspected for integrity before each use and disposed of properly after handling.[8][11]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles for splash hazards.To protect eyes from dust particles, which can cause serious irritation or damage.[1][8][9] A face shield adds a layer of protection for the entire face during procedures with a higher risk of splashes, such as transferring solutions.[12]
Skin & Body Protection Laboratory coat. For large quantities or spill cleanup, a chemically resistant apron or impervious suit may be required.To prevent incidental skin exposure.[1][9] Standard lab coats are a minimum; more robust protection is needed if the risk of widespread contamination is higher.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if dust or aerosols may be generated and engineering controls (i.e., a fume hood) are not available or sufficient to maintain exposure below acceptable limits.[4][8][9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure. This workflow integrates engineering controls, proper techniques, and PPE usage at every stage.

Engineering Controls & Preparation
  • Work Area: All manipulations of 2-Amino-8-ethyl-3-methylquinoline, especially handling the solid powder, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][9]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][9][11]

  • Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and labeled waste containers are within the immediate work area.

Handling Procedure

The following diagram illustrates the core workflow for safely handling the compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Don PPE (Gloves, Goggles, Lab Coat) Verify 2. Verify Fume Hood Operation Weigh 3. Weigh Compound in Fume Hood Verify->Weigh Transfer 4. Transfer/Dissolve (Minimize Dust) Weigh->Transfer Decontaminate 5. Decontaminate Surfaces & Glassware Transfer->Decontaminate Waste 6. Dispose of Waste in Labeled Container Decontaminate->Waste Doff 7. Doff PPE (Gloves Last) Waste->Doff Wash 8. Wash Hands Thoroughly Doff->Wash

Caption: Workflow for handling 2-Amino-8-ethyl-3-methylquinoline.

Key Procedural Details
  • Avoid Dust Generation: When handling the solid form, use techniques that minimize the creation of dust.[6][9] For example, carefully scoop the material instead of pouring it from a height.

  • Personal Hygiene: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[7][13][14] Always wash hands, forearms, and face thoroughly after handling is complete, even if gloves were worn.[8][9][15]

  • Avoid Contamination: Never wear gloves or lab coats outside of the laboratory to prevent the spread of contamination.[12][16]

Disposal Plan: Responsible Waste Management

All waste generated from handling 2-Amino-8-ethyl-3-methylquinoline must be considered hazardous chemical waste.[1] Improper disposal can lead to environmental contamination and regulatory violations.

  • Waste Segregation:

    • Solid Waste: Collect unused compounds, contaminated PPE (gloves, wipes), and cleanup materials in a dedicated, suitable, and clearly labeled, sealed container.[6][9]

    • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and chemically compatible waste container. Do not pour any waste down the drain.[4][9]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials, pending pickup by institutional Environmental Health and Safety personnel.

  • Regulatory Compliance: All disposal procedures must strictly adhere to local, state, and federal regulations.[6][9]

By understanding the inherent hazards of quinoline derivatives and rigorously applying these engineering controls, personal protective measures, and operational protocols, researchers can handle 2-Amino-8-ethyl-3-methylquinoline while minimizing risk to themselves and the environment.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-8-hydroxyquinoline Safety Data Sheet.
  • Cayman Chemical. (2024). Safety Data Sheet - 2-Amino-3-methylimidazo[4,5-f]quinoline.
  • Fisher Scientific. (2009). Safety Data Sheet - 8-Aminoquinoline.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 2-(Methylamino)ethanol.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet - 8-Quinolinamine.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • University of Bath. (n.d.). Safe working in laboratories.
  • PubChem. (n.d.). 2-Amino-8-quinolinol.
  • ChemicalBook. (2026). 8-Aminoquinoline - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.